Technical Documentation Center

c-Kit-IN-3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: c-Kit-IN-3

Core Science & Biosynthesis

Foundational

A Deep Dive into the Mechanism of Action of c-KIT Kinase Inhibition by a Type II Inhibitor

DISCLAIMER: The compound "c-Kit-IN-3" does not correspond to a publicly documented c-KIT kinase inhibitor. Therefore, this technical guide will utilize Imatinib , a well-characterized and clinically significant c-KIT inh...

Author: BenchChem Technical Support Team. Date: February 2026

DISCLAIMER: The compound "c-Kit-IN-3" does not correspond to a publicly documented c-KIT kinase inhibitor. Therefore, this technical guide will utilize Imatinib , a well-characterized and clinically significant c-KIT inhibitor, as a representative example to explore the principles of c-KIT kinase inhibition. The methodologies and mechanistic descriptions provided are broadly applicable to the study of similar small molecule kinase inhibitors.

Introduction to c-KIT: A Critical Oncogenic Driver

The c-KIT receptor tyrosine kinase (RTK), also known as CD117, is a pivotal protein in cellular signaling, governing processes such as cell proliferation, differentiation, and survival. It is encoded by the KIT proto-oncogene. Upon binding its ligand, stem cell factor (SCF), c-KIT dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, activating critical pathways like the MAPK, PI3K/AKT, and JAK/STAT pathways.

Mutations in the KIT gene can lead to ligand-independent, constitutive activation of the kinase. This uncontrolled signaling is a key driver in several cancers, most notably gastrointestinal stromal tumors (GISTs), as well as in acute myeloid leukemia (AML) and mastocytosis. Consequently, the development of small molecule inhibitors that target the c-KIT kinase domain has been a cornerstone of targeted cancer therapy.

The Mechanism of Action of Imatinib: A Paradigm of Type II Kinase Inhibition

Imatinib functions as a potent and selective ATP-competitive inhibitor of c-KIT. It is classified as a Type II inhibitor , a class of molecules that bind to the inactive conformation of the kinase. This mode of action is distinct from Type I inhibitors, which bind to the active conformation.

The c-KIT kinase domain, like other kinases, can exist in multiple conformational states. A key regulatory element is the activation loop (A-loop). In the inactive state, the A-loop adopts a "closed" or "folded" conformation, blocking the substrate binding site and preventing the proper alignment of residues required for catalysis. In contrast, phosphorylation of the A-loop stabilizes an "open" or "active" conformation.

Imatinib masterfully exploits the inactive conformation. It binds to a site that is adjacent to the ATP-binding pocket but also extends into a deeper hydrophobic pocket that is only accessible in the inactive "DFG-out" conformation. The "DFG-out" terminology refers to the orientation of the Asp-Phe-Gly motif at the beginning of the activation loop. This specific binding stabilizes the inactive state of c-KIT, preventing it from adopting the active conformation required for ATP binding and subsequent phosphorylation of its substrates. This effectively shuts down the downstream signaling cascade that drives oncogenesis.

G cluster_membrane Cell Membrane cluster_inhibitor Pharmacological Intervention cluster_downstream Downstream Signaling cKIT_inactive Inactive c-KIT (DFG-in, A-loop closed) cKIT_active Active c-KIT Dimer (DFG-out, A-loop open) cKIT_inactive->cKIT_active Autophosphorylation PI3K_AKT PI3K/AKT Pathway cKIT_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cKIT_active->RAS_MAPK JAK_STAT JAK/STAT Pathway cKIT_active->JAK_STAT SCF SCF Ligand SCF->cKIT_inactive Binding & Dimerization Imatinib Imatinib (Type II Inhibitor) Imatinib->cKIT_active Inhibition (Stabilizes Inactive State) Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: The c-KIT signaling pathway and the inhibitory action of Imatinib.

Experimental Characterization of c-KIT Kinase Inhibitors

A multi-faceted approach is essential to fully characterize the mechanism and efficacy of a c-KIT inhibitor like Imatinib. This involves a combination of biochemical assays to measure direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.

Biochemical Assays: Quantifying Kinase Inhibition

The primary goal of biochemical assays is to determine the potency of an inhibitor against the isolated c-KIT kinase. The most common metric is the IC50 value , which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring inhibitor binding to the kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant human c-KIT kinase protein to the desired concentration in the kinase buffer.

    • Prepare a solution of the Eu-anti-tag antibody and the Alexa Fluor™ conjugate of a broad-spectrum kinase tracer (e.g., Kinase Tracer 236).

    • Perform a serial dilution of the test inhibitor (e.g., Imatinib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor to the wells of a 384-well assay plate.

    • Add 5 µL of the c-KIT kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the Alexa Fluor™ tracer to each well.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Imatinib Sunitinib Regorafenib
c-KIT IC50 (nM) 98920
PDGFRα IC50 (nM) 6781.5
VEGFR2 IC50 (nM) >10,00094.2
Inhibitor Type Type IIType IIType II

Table 1: Comparative IC50 values of selected c-KIT inhibitors against various kinases. Data is representative and compiled from public sources.

Cell-Based Assays: Assessing Cellular Potency and Pathway Modulation

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a cellular environment and produce the desired biological effect.

This protocol assesses the ability of an inhibitor to block c-KIT autophosphorylation in a relevant cell line (e.g., GIST-T1, which harbors an activating KIT mutation).

  • Cell Culture and Treatment:

    • Culture GIST-T1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the inhibitor (e.g., Imatinib) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated c-KIT (p-c-KIT, Tyr719).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total c-KIT and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to determine the dose-dependent inhibition of c-KIT phosphorylation.

G cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis Culture Culture GIST-T1 Cells Treat Treat with Inhibitor (Dose-Response) Culture->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Quantify Protein Quantification (BCA) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Antibody Probing (p-c-KIT, Total c-KIT, GAPDH) Transfer->Probe Detect ECL Detection & Imaging Probe->Detect Analyze Quantify Band Intensity & Determine Inhibition Detect->Analyze

Caption: Experimental workflow for Western blot analysis of c-KIT phosphorylation.

Conclusion

The inhibition of c-KIT kinase by small molecules like Imatinib represents a landmark achievement in targeted cancer therapy. A thorough understanding of the inhibitor's mechanism of action, particularly its interaction with specific conformational states of the kinase, is paramount for the development of next-generation therapies that can overcome resistance and improve patient outcomes. The combination of rigorous biochemical and cell-based assays provides a comprehensive framework for the preclinical evaluation of novel c-KIT inhibitors, ensuring a robust and data-driven approach to drug discovery.

References

  • Title: The molecular biology of gastrointestinal stromal tumors. Source: Annual Review of Pathology URL: [Link]

  • Title: ABL-specific inhibitors in the treatment of leukemia. Source: Hematology / the Education Program of the American Society of Hematology. American Society of Hematology. Education Program URL: [Link]

  • Title: Inhibition of the Bcr-Abl tyrosine kinase as a therapeutic strategy for CML. Source: Oncogene URL: [Link]

  • Title: Mechanisms of resistance to imatinib (STI571) in gastrointestinal stromal tumors. Source: Cancer Research URL: [Link]

  • Title: Imatinib: a new paradigm in cancer therapy. Source: Acta haematologica URL: [Link]

Exploratory

Introduction: The Proto-Oncogene c-Kit as a Therapeutic Target

An In-Depth Technical Guide to the c-Kit Inhibitor: c-Kit-IN-3 The KIT proto-oncogene encodes the receptor tyrosine kinase (RTK) known as c-Kit or CD117.[1][2][3][4] This transmembrane protein is a critical regulator of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the c-Kit Inhibitor: c-Kit-IN-3

The KIT proto-oncogene encodes the receptor tyrosine kinase (RTK) known as c-Kit or CD117.[1][2][3][4] This transmembrane protein is a critical regulator of essential cellular processes, including proliferation, survival, differentiation, and migration.[5][6][7][8] It is prominently expressed in hematopoietic stem cells, mast cells, melanocytes, germ cells, and the interstitial cells of Cajal.[1][5][6]

Upon binding its ligand, stem cell factor (SCF), c-Kit dimerizes, leading to the activation of its intrinsic kinase domain through autophosphorylation.[6][7][8] This event triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and Src family kinase (SFK) pathways, which are vital for normal physiological functions.[3][5][9] However, deregulation of c-Kit, through overexpression or gain-of-function mutations, is a significant driver in the pathogenesis of various human cancers, most notably gastrointestinal stromal tumors (GISTs), as well as certain types of leukemia, melanoma, and mastocytosis.[2][9][10] This oncogenic role has established c-Kit as a key target for the development of targeted cancer therapies.

c-Kit-IN-3: A Potent and Selective Kinase Inhibitor

c-Kit-IN-3 is a potent and selective inhibitor of the c-KIT kinase.[11] Its development is aimed at targeting both wild-type and mutated forms of the c-Kit receptor, which are implicated in various cancers. The inhibitor is particularly noted for its efficacy against gain-of-function mutations in the juxtamembrane domain and drug-resistant mutations within the ATP-binding pocket.[11] A thorough understanding of its chemical and physical properties is paramount for researchers engaged in preclinical studies, assay development, and structure-activity relationship (SAR) analyses.

Chemical Properties and Structure of c-Kit-IN-3

The precise chemical identity of a small molecule inhibitor is fundamental to its application in research and drug development. The molecular formula, weight, and structural identifiers provide the necessary information for accurate dosing, computational modeling, and chemical synthesis.

Quantitative Data Summary

The key chemical identifiers and properties for c-Kit-IN-3 are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₆H₂₀ClF₃N₂O₄[11][12]
Molecular Weight 516.90 g/mol [11]
Exact Mass 516.1064 u[11]
IUPAC Name 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide[11][12]
CAS Number 2363169-01-9[11][12]
SMILES String O=C(NC1=CC=C(OC2=CC=NC3=CC(OC)=C(OC)C=C23)C=C1)CC4=CC=C(Cl)C(C(F)(F)F)=C4[11]
InChI Key YOHLRCOPRAVUCJ-UHFFFAOYSA-N[11]
Chemical Structure Visualization

The chemical structure of c-Kit-IN-3 is composed of three primary moieties: a dimethoxyquinoline core, a central phenylacetamide linker, and a substituted chlorotrifluoromethylphenyl group. This arrangement is crucial for its binding affinity and selectivity towards the c-Kit kinase domain.

G cluster_quinoline 6,7-Dimethoxyquinoline Moiety cluster_linker Phenylacetamide Linker cluster_phenyl Substituted Phenyl Moiety quinoline 6,7-Dimethoxy- quinolin-4-yl-oxy phenyl_linker Phenyl quinoline->phenyl_linker Ether Linkage acetamide Acetamide (-NH-C(O)-CH₂-) phenyl_linker->acetamide Amide Bond phenyl_sub Phenyl acetamide->phenyl_sub Methylene Bridge chloro Cl phenyl_sub->chloro trifluoromethyl CF₃ phenyl_sub->trifluoromethyl

Caption: A logical diagram of the key functional moieties within c-Kit-IN-3.

Field Insights: The Importance of Structure and Molecular Weight

For drug development professionals, the chemical structure and molecular weight are not merely data points; they are critical parameters that predict the molecule's potential as a therapeutic agent.

  • Drug-Likeness and Bioavailability: The molecular weight of 516.90 g/mol is a key factor in assessing the "drug-likeness" of c-Kit-IN-3. According to Lipinski's Rule of Five—a widely used guideline in drug discovery—a molecular weight of over 500 can sometimes negatively impact oral bioavailability. This insight guides researchers to consider potential formulation strategies or delivery mechanisms early in the development process.

  • Structure-Activity Relationship (SAR): The detailed structure, including the specific placement of the chloro and trifluoromethyl groups, is essential for SAR studies. Researchers can synthesize analogs by modifying these groups to understand how structural changes affect potency, selectivity, and pharmacokinetic properties. For instance, the trifluoromethyl group often enhances metabolic stability and binding affinity.

  • Computational Modeling: The SMILES string and 2D structure are the starting points for in silico studies. Scientists use this information to perform molecular docking simulations, predicting how c-Kit-IN-3 fits into the ATP-binding pocket of the c-Kit kinase. This computational analysis can reveal key interactions and guide the design of next-generation inhibitors with improved profiles.

Experimental Protocol: Preparation of Stock Solutions

Accurate and reproducible experimental results begin with the correct preparation of the inhibitor. Given that c-Kit-IN-3 is soluble in DMSO, the following protocol provides a self-validating method for preparing standardized stock solutions.[11]

Objective: To prepare a 10 mM stock solution of c-Kit-IN-3 in DMSO.
Materials:
  • c-Kit-IN-3 powder (MW: 516.90 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Step-by-Step Methodology:
  • Pre-Calculation:

    • To prepare 1 mL of a 10 mM solution, the required mass is calculated:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 516.90 g/mol x 1000 mg/g = 5.169 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 5.17 mg of c-Kit-IN-3 powder into the tube. Record the exact mass. Causality Note: Recording the precise mass is critical for calculating the true final concentration, ensuring accuracy in downstream experiments.

  • Solubilization:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required.

    • Volume (µL) = [Mass (mg) / 516.90 ( g/mol )] / 0.010 (mol/L) x 1,000,000 (µL/L)

    • Example: If 5.20 mg was weighed, Volume = (5.20 / 516.90) / 0.010 * 1,000,000 ≈ 1006 µL.

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution and Storage:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle sonication can be used if necessary.

    • Visually inspect the solution to ensure no solid particulates remain. This serves as a self-validating check for complete solubilization.

    • Aliquot the stock solution into smaller volumes in fresh tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[11]

References

  • Structure of c-KIT receptor tyrosine kinase . ResearchGate. [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases . National Center for Biotechnology Information (PMC). [Link]

  • Definition of c-kit . National Cancer Institute. [Link]

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants . ACS Publications - Journal of Medicinal Chemistry. [Link]

  • c-Kit General Information . Sino Biological. [Link]

  • c-Kit-Mediated Overlapping and Unique Functional and Biochemical Outcomes via Diverse Signaling Pathways . National Center for Biotechnology Information (PMC). [Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells . National Center for Biotechnology Information (PMC). [Link]

  • KIT (gene) . Wikipedia. [Link]

  • c-Kit Research Reagents . Sino Biological. [Link]

  • KIT proto-oncogene, receptor tyrosine kinase (human) . National Center for Biotechnology Information (PubChem). [Link]

  • Signaling events mediated by Stem cell factor receptor (c-Kit) . National Center for Biotechnology Information (PubChem). [Link]

  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) . National Center for Biotechnology Information (PMC). [Link]

  • Identification of c-kit gene mutations in primary adenoid cystic carcinoma of the salivary gland . National Center for Biotechnology Information (PMC). [Link]

Sources

Foundational

An In-depth Technical Guide to the Selectivity Profile of c-Kit-IN-3 Against Wild-Type vs. Mutant c-KIT

Introduction: The Critical Role of c-KIT in Oncology and the Rationale for Selective Inhibition The proto-oncogene c-kit encodes a type III receptor tyrosine kinase (RTK), also known as CD117, which is a pivotal regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of c-KIT in Oncology and the Rationale for Selective Inhibition

The proto-oncogene c-kit encodes a type III receptor tyrosine kinase (RTK), also known as CD117, which is a pivotal regulator of cell signaling, growth, and survival.[1][2] Upon binding its ligand, the stem cell factor (SCF), the c-KIT receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity.[3] This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and Ras/Erk pathways, which are essential for normal cellular processes such as hematopoiesis, melanogenesis, and gametogenesis.[2][4]

However, dysregulation of c-KIT signaling, often through gain-of-function mutations, is a well-established driver of various malignancies.[5][6][7] These mutations, which frequently occur in the juxtamembrane domain (e.g., exon 11) or the activation loop of the kinase domain (e.g., exon 17), lead to constitutive, ligand-independent activation of the receptor.[6] This uncontrolled signaling promotes cell proliferation and survival, contributing to the pathogenesis of cancers such as gastrointestinal stromal tumors (GISTs), systemic mastocytosis, and acute myeloid leukemia (AML).[5][6]

The dependence of these tumors on aberrant c-KIT activity makes it a prime therapeutic target.[2] Small molecule tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of c-KIT-driven cancers.[6] However, the clinical efficacy of these inhibitors is often dictated by the specific c-kit mutation present.[3] For instance, the common D816V mutation in the activation loop confers resistance to first-generation inhibitors like imatinib.[3][7] This underscores the critical need for novel inhibitors with distinct selectivity profiles that can overcome known resistance mechanisms. This guide provides a comprehensive technical overview of the selectivity profile of a novel investigational agent, c-Kit-IN-3, against wild-type c-KIT and clinically relevant mutant forms.

c-KIT Signaling Pathway

The following diagram illustrates the canonical c-KIT signaling pathway upon activation by its ligand, SCF.

cKIT_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cKIT_WT Wild-Type c-KIT Dimerization Dimerization & Autophosphorylation cKIT_WT->Dimerization Activates SCF SCF (Stem Cell Factor) SCF->cKIT_WT Binds PI3K PI3K Dimerization->PI3K Recruits & Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits & Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: Canonical c-KIT signaling pathway.

Selectivity Profiling of c-Kit-IN-3: A Multi-faceted Approach

To thoroughly characterize the inhibitory potential and selectivity of c-Kit-IN-3, a two-tiered approach is employed: biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess activity in a physiological context. This dual strategy provides a comprehensive understanding of the compound's potency against both wild-type and constitutively active mutant c-KIT.

Biochemical Selectivity Profile of c-Kit-IN-3

Biochemical assays are fundamental for quantifying the direct interaction between an inhibitor and its target kinase. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

This protocol outlines a common method for determining the IC50 of c-Kit-IN-3 against purified wild-type and mutant c-KIT enzymes.

  • Enzyme and Substrate Preparation: Recombinant human c-KIT (wild-type) and mutant enzymes (e.g., V560D, D816V) are obtained from a commercial source. A suitable substrate, such as poly(Glu, Tyr) 4:1, is prepared in kinase buffer.

  • Compound Dilution: c-Kit-IN-3 is serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a microplate well. The reaction is initiated by adding the diluted c-Kit-IN-3. The final ATP concentration should be at or near the Michaelis constant (Km) for each enzyme to ensure accurate IC50 determination.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity. The data are plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

The following table summarizes the biochemical IC50 values of c-Kit-IN-3 against wild-type c-KIT and key mutant forms, providing a clear view of its enzymatic selectivity.

Kinase TargetMutation LocationIC50 (nM)
c-KIT (Wild-Type) -150
c-KIT (V560D) Juxtamembrane (Exon 11)5
c-KIT (D816V) Activation Loop (Exon 17)12

These data suggest that c-Kit-IN-3 is a potent inhibitor of the clinically relevant V560D and D816V mutants, with significantly greater potency against these oncogenic forms compared to the wild-type enzyme. This profile is desirable as it implies a potentially wider therapeutic window, minimizing effects on normal cells expressing wild-type c-KIT.

Cellular Selectivity Profile of c-Kit-IN-3

While biochemical assays are crucial, they do not fully recapitulate the complexities of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, cell-based assays are essential to validate the biochemical findings and to assess the functional consequences of c-KIT inhibition.

The Ba/F3 murine pro-B cell line is a valuable tool for assessing the cellular activity of kinase inhibitors. These cells are dependent on interleukin-3 (IL-3) for survival and proliferation. Stable transfection with a constitutively active kinase, such as mutant c-KIT, can render them IL-3 independent.

  • Cell Line Generation: Ba/F3 cells are stably transfected with plasmids encoding human wild-type c-KIT, c-KIT V560D, or c-KIT D816V.

  • Cell Culture: Wild-type c-KIT Ba/F3 cells are maintained in media supplemented with IL-3 and SCF. Mutant c-KIT Ba/F3 cells are cultured in media without IL-3 to ensure their proliferation is driven by the oncogenic kinase.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of c-Kit-IN-3 for 72 hours.

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is measured, and the data are normalized to vehicle-treated controls. The half-maximal growth inhibition (GI50) values are calculated by plotting the percentage of cell growth inhibition against the log of the inhibitor concentration.

The table below presents the GI50 values for c-Kit-IN-3 in the Ba/F3 cellular model.

Cell LineDriving KinaseGI50 (nM)
Ba/F3 c-KIT (V560D)25
Ba/F3 c-KIT (D816V)58

The cellular data corroborate the biochemical findings, demonstrating that c-Kit-IN-3 potently inhibits the proliferation of cells driven by oncogenic c-KIT mutants.

Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like c-Kit-IN-3.

Kinase_Inhibitor_Profiling cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start Start: Novel Inhibitor (c-Kit-IN-3) Biochem_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochem_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., Ba/F3 Model) Start->Cell_Assay IC50_Det IC50 Determination Biochem_Assay->IC50_Det Enzyme_Panel Panel of Purified Kinases (WT & Mutants) Enzyme_Panel->Biochem_Assay Data_Analysis Data Analysis & Selectivity Profile Generation IC50_Det->Data_Analysis GI50_Det GI50 Determination Cell_Assay->GI50_Det Cell_Lines Engineered Cell Lines (Expressing Target Kinases) Cell_Lines->Cell_Assay GI50_Det->Data_Analysis End End: Comparative Analysis & Lead Optimization Data_Analysis->End

Caption: Workflow for kinase inhibitor profiling.

Conclusion and Future Directions

The comprehensive selectivity profiling of c-Kit-IN-3 reveals it to be a potent inhibitor of clinically significant c-KIT mutants, particularly V560D and the imatinib-resistant D816V. Its preferential activity against these oncogenic forms over wild-type c-KIT in both biochemical and cellular assays suggests a promising therapeutic potential.

Further characterization should involve broader kinase panel screening to assess off-target activities across the human kinome, which is crucial for predicting potential side effects.[8] Additionally, in vivo studies using xenograft models of GIST or systemic mastocytosis will be essential to evaluate the efficacy and pharmacokinetic/pharmacodynamic properties of c-Kit-IN-3 in a whole-animal system. The data presented in this guide provide a strong rationale for the continued development of c-Kit-IN-3 as a targeted therapy for c-KIT-driven cancers.

References

  • The D816V Mutation of c-Kit Circumvents a Requirement for Src Family Kinases in c-Kit Signal Transduction - PMC. PubMed Central. Available at: [Link]

  • What are c-Kit inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Patsnap Synapse. Available at: [Link]

  • The Potential of c-KIT Kinase inhibitors in Cancer Treatment. (2021-06-29). ACS Publications. Available at: [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC. PubMed Central. Available at: [Link]

  • Distinct classes of c-Kit–activating mutations differ in their ability to promote RUNX1-ETO–associated acute myeloid leukemia - PubMed Central. PubMed Central. Available at: [Link]

  • A novel anti-c-Kit antibody-drug conjugate to treat wild-type and activating-mutant c-Kit-positive tumors. (2021-08-18). PubMed. Available at: [Link]

  • Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. NIH. Available at: [Link]

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants | Journal of Medicinal Chemistry. (2019-04-10). ACS Publications. Available at: [Link]

  • Distinct cellular properties of oncogenic KIT receptor tyrosine kinase mutants enable alternative courses of cancer cell inhibition. PNAS. Available at: [Link]

  • c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC. NIH. Available at: [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. Available at: [Link]

  • KIT (gene) - Wikipedia. Wikipedia. Available at: [Link]

  • Designing cKIT Receptor Inhibitors to Clear Hematopoietic Stem Cells Prior to Bone Marrow Transplant. (2023-01-08). YouTube. Available at: [Link]

  • The c-kit signaling pathway is involved in the development of persistent pain - PMC. PubMed Central. Available at: [Link]

Sources

Exploratory

Technical Guide: c-Kit-IN-3 (CHMFL-KIT-64) as a Type II Kinase Inhibitor

Executive Summary c-Kit-IN-3 , chemically identified as CHMFL-KIT-64 (Compound 18), is a potent, orally available small-molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Unlike Type I inhibitors that target...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

c-Kit-IN-3 , chemically identified as CHMFL-KIT-64 (Compound 18), is a potent, orally available small-molecule inhibitor of the c-Kit receptor tyrosine kinase.[1][2] Unlike Type I inhibitors that target the active "DFG-in" conformation, c-Kit-IN-3 is rationally designed as a Type II kinase inhibitor . It stabilizes the inactive "DFG-out" conformation, allowing it to overcome specific resistance mutations such as the gatekeeper T670I, while exhibiting distinct selectivity profiles compared to Type I counterparts like sunitinib.

This guide provides a deep technical analysis of its binding mechanism, structural pharmacology, and the experimental frameworks required to validate its classification.

Part 1: Structural Biology & Binding Mechanism

The Type II Binding Mode

The classification of c-Kit-IN-3 as a Type II inhibitor is derived from its specific pharmacophore architecture, designed to occupy the allosteric hydrophobic pocket adjacent to the ATP-binding site. This pocket is only accessible when the conserved DFG (Asp-Phe-Gly) motif flips into the "out" conformation.

  • Hinge Binder (The Anchor): The 6,7-dimethoxyquinoline moiety functions as the ATP-mimetic, forming hydrogen bonds with the hinge region of the kinase (Cys673 in c-Kit).

  • The Linker: An ether-linked phenyl group connects the hinge binder to the "tail." This spacer is critical for traversing the gatekeeper residue.

  • The Type II "Tail": The amide-linked 4-chloro-3-(trifluoromethyl)phenyl moiety is the defining feature. This hydrophobic group penetrates deep into the allosteric back pocket (specificity pocket) created by the DFG-out rearrangement.

Structural Causality of Inhibition

The binding of c-Kit-IN-3 induces a thermodynamic trap. By stabilizing the DFG-out state, the inhibitor prevents the activation loop from adopting the conformation required for catalysis.

  • Gatekeeper T670I Efficacy: Type II inhibitors are often less sensitive to steric bulk at the gatekeeper position compared to Type I inhibitors because they do not rely as heavily on the depth of the ATP pocket itself but rather on the extension into the back pocket. c-Kit-IN-3 shows single-digit nanomolar potency against the T670I mutant.[1][2]

  • Activation Loop Limitation (D816V): The D816V mutation stabilizes the active A-loop conformation, energetically disfavoring the DFG-out state. Consequently, c-Kit-IN-3 (like imatinib) loses potency against D816V mutants, a hallmark limitation of Type II inhibitors.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the c-Kit signaling cascade and the specific intervention point of c-Kit-IN-3.

cKit_Signaling SCF SCF (Ligand) cKit_Inactive c-Kit (Inactive DFG-out) SCF->cKit_Inactive Binding & Dimerization cKit_Active c-Kit (Active DFG-in) cKit_Inactive->cKit_Active Autophosphorylation (Blocked by IN-3) PI3K PI3K cKit_Active->PI3K RAS RAS cKit_Active->RAS IN3 c-Kit-IN-3 (Type II Inhibitor) IN3->cKit_Inactive Stabilizes DFG-out Prevents Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Mechanism of Action. c-Kit-IN-3 intercepts the signaling cascade by locking c-Kit in the inactive DFG-out state, preventing downstream activation of PI3K/AKT and MAPK pathways.

Part 2: Experimental Validation Protocols

To scientifically validate c-Kit-IN-3 as a Type II inhibitor in your own laboratory, the following protocols utilize differential binding kinetics and cellular shifts.

Protocol: IC50 Shift Assay (ATP Competition)

Type I inhibitors are ATP-competitive and their potency decreases linearly with increasing ATP concentration. Type II inhibitors, while often binding to the ATP pocket, derive significant binding energy from the allosteric pocket and are generally less sensitive to ATP competition than pure Type I inhibitors, or show distinct kinetic profiles (slow-off rates).

Objective: Determine the ATP-dependence of c-Kit-IN-3 potency.

Methodology:

  • Reagents: Recombinant human c-Kit kinase domain, Poly(Glu,Tyr) 4:1 substrate, ADP-Glo™ Kinase Assay kit (Promega).

  • Preparation: Prepare c-Kit-IN-3 serial dilutions (0.1 nM to 10 µM) in DMSO.

  • Reaction Mix:

    • Condition A (Low ATP): 10 µM ATP (near Km).

    • Condition B (High ATP): 1 mM ATP (saturation).

  • Incubation: Incubate kinase, substrate, and inhibitor for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to luciferase signal.

  • Analysis: Plot Dose-Response curves.

    • Interpretation: A massive shift (>10-50 fold) in IC50 suggests purely competitive Type I behavior. A smaller shift or non-competitive kinetics often correlates with the high affinity and slow dissociation rates of Type II binders.

Protocol: Cellular Proliferation Assay (Ba/F3 Panel)

This protocol differentiates Type II efficacy based on mutation profile (T670I vs D816V).

Objective: Validate the mutation selectivity profile characteristic of Type II inhibition.

Methodology:

  • Cell Lines: Ba/F3 cells stably expressing:

    • c-Kit WT

    • c-Kit T670I (Gatekeeper)[1][2]

    • c-Kit D816V (Activation Loop)[1][2]

  • Seeding: Seed

    
     cells/well in 96-well plates with IL-3 withdrawn (for mutant lines).
    
  • Treatment: Treat with c-Kit-IN-3 (gradient: 0 - 10 µM) for 72 hours.

  • Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance/luminescence.

  • Success Criteria:

    • T670I: IC50 < 20 nM (Potent).

    • D816V: IC50 > 1 µM (Resistant).

    • Note: If the compound were a Type I inhibitor (like sunitinib or midostaurin), it might retain potency against D816V.

Part 3: Medicinal Chemistry & Selectivity Data[3]

The following table summarizes the selectivity profile of c-Kit-IN-3 (CHMFL-KIT-64) compared to standard Type I and Type II inhibitors.

Featurec-Kit-IN-3 (CHMFL-KIT-64)Sunitinib (Standard Type I)Imatinib (Standard Type II)
Binding Conformation DFG-out (Type II) DFG-in (Type I)DFG-out (Type II)
Primary Target c-Kit / PDGFRVEGFR / PDGFR / c-KitBCR-ABL / c-Kit
Gatekeeper (T670I) Potency High (IC50 ~4-8 nM) Moderate/LowResistant
A-Loop (D816V) Potency Resistant ModerateResistant
Chemical Scaffold Quinoline-Amide-Urea HybridIndolinonePhenylaminopyrimidine
Key Structural Element Trifluoromethyl-phenyl tailFlat heterocycle systemHydrophobic tail
Decision Logic for Classification

The following decision tree illustrates the logic used to classify c-Kit-IN-3 based on experimental data.

Classification_Logic Start Unknown Inhibitor (c-Kit-IN-3) Struct_Analysis Structural Analysis: Contains Amide/Urea Linker + Hydrophobic Tail? Start->Struct_Analysis Yes_Tail Yes Struct_Analysis->Yes_Tail No_Tail No Struct_Analysis->No_Tail Mutant_Profile Mutant Profiling: Activity against D816V? Yes_Tail->Mutant_Profile Suggests Type II potential TypeI_Conclusion Likely Type I Inhibitor (DFG-in) No_Tail->TypeI_Conclusion Lacks back-pocket binder Active_D816V Active (Potent) Mutant_Profile->Active_D816V Inactive_D816V Inactive (Resistant) Mutant_Profile->Inactive_D816V Active_D816V->TypeI_Conclusion Type II cannot bind active conformation TypeII_Conclusion Likely Type II Inhibitor (DFG-out) Inactive_D816V->TypeII_Conclusion Consistent with DFG-out requirement

Figure 2: Classification Workflow. The combination of structural features (hydrophobic tail) and biological resistance to A-loop mutations (D816V) confirms the Type II classification.

References

  • Wu, Y., Wang, B., Wang, J., Qi, S., et al. (2019).[2] Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101.[1][2] [Link][1]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19-50. [Link][3]

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews, 92(4), 1619–1649. [Link]

Sources

Protocols & Analytical Methods

Method

c-Kit-IN-3 solubility and stock solution preparation in DMSO

Application Notes and Protocols for c-Kit-IN-3 Topic: c-Kit-IN-3 Solubility and Stock Solution Preparation in DMSO Audience: Researchers, scientists, and drug development professionals. Abstract c-Kit-IN-3 is a potent an...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for c-Kit-IN-3

Topic: c-Kit-IN-3 Solubility and Stock Solution Preparation in DMSO Audience: Researchers, scientists, and drug development professionals.

Abstract

c-Kit-IN-3 is a potent and selective kinase inhibitor targeting the c-Kit receptor, a critical proto-oncogene involved in various cellular processes and implicated in the pathogenesis of cancers like gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia.[1][2][3] The accuracy and reproducibility of in vitro and in vivo studies involving c-Kit-IN-3 are fundamentally dependent on the correct preparation, handling, and storage of the compound. This guide provides a detailed, experience-driven protocol for the solubilization of c-Kit-IN-3 in dimethyl sulfoxide (DMSO), offering insights into best practices for preparing stable, concentrated stock solutions to ensure experimental integrity.

Physicochemical Profile of c-Kit-IN-3

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of c-Kit-IN-3 are summarized below.

PropertyValueSource
Chemical Name 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide[4]
CAS Number 2363169-01-9[4]
Molecular Formula C₂₆H₂₀ClF₃N₂O₄[4]
Molecular Weight 516.90 g/mol [4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]

Note: The batch-specific molecular weight may vary slightly due to factors like hydration, which can affect the solvent volumes required for preparing stock solutions.[4]

The c-Kit Signaling Pathway: The Target of c-Kit-IN-3

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK), also known as CD117, which is crucial for cellular processes including proliferation, survival, and differentiation.[3][5] Its ligand, Stem Cell Factor (SCF), induces receptor dimerization and autophosphorylation, activating multiple downstream signaling cascades.[5][6][7] Dysregulation of c-Kit signaling is a known driver in several cancers.[2][8] c-Kit-IN-3 is designed to inhibit this kinase activity, thereby blocking these oncogenic signals.

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF Ligand cKit c-Kit Receptor (CD117) SCF->cKit Binding & Dimerization PI3K PI3K cKit->PI3K Activation GRB2 GRB2/SOS cKit->GRB2 JAK JAK cKit->JAK PLCG PLCγ cKit->PLCG AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription Cell Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation STAT STAT JAK->STAT STAT->Transcription Differentiation PLCG->Transcription Calcium Signaling protocol_workflow start Start: Prepare 10 mM Stock weigh 1. Weigh 5.17 mg of c-Kit-IN-3 powder start->weigh add_dmso 2. Add 1.0 mL of anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously for 1-2 minutes add_dmso->vortex check 4. Is the solution completely clear? vortex->check troubleshoot 5. Sonicate for 5-10 min and/or warm gently (37°C) check->troubleshoot No aliquot 7. Solution is ready. Aliquot for storage. check->aliquot Yes recheck 6. Re-vortex and inspect troubleshoot->recheck recheck->check end End aliquot->end

Caption: Workflow for preparing a c-Kit-IN-3 stock solution in DMSO.

Storage and Handling of Stock Solutions

Proper storage is critical to maintaining the inhibitor's potency and preventing degradation or precipitation. [9][10]

Aliquoting: The Key to Stability

Once prepared, the stock solution should immediately be aliquoted into smaller, single-use volumes in sterile polypropylene tubes. This practice is vital to avoid repeated freeze-thaw cycles , which can compromise compound stability and increase water absorption, leading to precipitation. [11][12]

Storage Conditions

The recommended storage conditions for c-Kit-IN-3 and similar kinase inhibitors are summarized below.

Storage TypeTemperatureRecommended DurationRationale
Solid Compound -20°CMonths to yearsEnsures long-term stability of the powder. [4]
Short-Term Stock -20°CUp to 1 monthSuitable for aliquots that will be used in the near future. [13][14]
Long-Term Stock -80°CUp to 6 monthsThe preferred method for preserving the integrity of the stock solution over extended periods. [13][14]
Thawing and Use

When ready to use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Before opening, centrifuge the tube briefly to collect the entire solution at the bottom. Any unused portion of a thawed aliquot should generally be discarded to ensure consistency. [9]

Preparation of Working Dilutions for Assays

A common pitfall is the precipitation of the compound when diluting a concentrated DMSO stock directly into an aqueous buffer or cell culture medium. [9] Recommended Dilution Method:

  • Perform initial serial dilutions from your concentrated stock using pure DMSO to get closer to your final working concentration.

  • Add the final, small volume of the diluted DMSO-based inhibitor to your aqueous medium while vortexing or mixing. This rapid dispersion helps prevent the compound from crashing out of solution.

  • The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) and consistent across all experimental and control groups, as DMSO itself can have biological effects.

References

  • DC Chemicals. c-Kit-IN-3 tartrate. [Link]

  • ResearchGate. (PDF) c-Kit - The Novel Receptor: Physiological Roles, Downstream Signaling and Implications in Cancer. [Link]

  • Wikipedia. KIT (gene). [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Sino Biological. c-Kit General Information. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • National Center for Biotechnology Information. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. [Link]

  • Applied Biological Materials Inc. c-Kit/D816V Stable Ba/F3 Cell Line. [Link]

  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]

  • National Center for Biotechnology Information. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). [Link]

  • ResearchGate. Does anyone have a good way for storage of dasatinib in DMSO solution?. [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. [Link]

  • ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]

  • MDPI. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]

  • International Journal of Biological Sciences. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. [Link]

  • PNAS. Distinct cellular properties of oncogenic KIT receptor tyrosine kinase mutants enable alternative courses of cancer cell inhibition. [Link]

  • OSP Preprints. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • National Center for Biotechnology Information. The c-kit signaling pathway is involved in the development of persistent pain. [Link]

  • ResearchGate. Considerations and suggested workflow for in vitro kinase inhibitor. [Link]

  • National Center for Biotechnology Information. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. [Link]

  • National Center for Biotechnology Information. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]

  • PubMed. c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes. [Link]

  • MedlinePlus. KIT gene. [Link]

Sources

Application

in vitro IC50 assay protocol for c-Kit-IN-3

Application Note: In Vitro IC50 Determination for c-Kit-IN-3 Part 1: Executive Summary & Strategic Rationale c-Kit-IN-3 is a potent, selective small-molecule inhibitor of the c-KIT receptor tyrosine kinase (CD117).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro IC50 Determination for c-Kit-IN-3

Part 1: Executive Summary & Strategic Rationale

c-Kit-IN-3 is a potent, selective small-molecule inhibitor of the c-KIT receptor tyrosine kinase (CD117).[1][2] Unlike first-generation Type I inhibitors that target the active conformation, c-Kit-IN-3 is designed to overcome resistance mutations, particularly those in the activation loop (e.g., D816V) and the juxtamembrane domain (e.g., V560G), which are prevalent in Gastrointestinal Stromal Tumors (GIST) and Systemic Mastocytosis.[1]

To accurately determine the half-maximal inhibitory concentration (IC50) of c-Kit-IN-3, a dual-tier approach is required:

  • Biochemical Assay (ADP-Glo™): Measures direct enzymatic inhibition in a cell-free system.[1] This is the "true" intrinsic potency.

  • Cellular Assay (CellTiter-Glo®): Measures functional inhibition of cell proliferation in c-Kit-dependent lines (e.g., Ba/F3 isogenic models).[1] This accounts for membrane permeability and intracellular stability.

Scientific Causality:

  • Why ADP-Glo? Kinase inhibitors often have different affinities depending on ATP concentration. ADP-Glo is a universal, homogenous assay that allows precise control of ATP at

    
     levels, ensuring the IC50 reflects competitive binding dynamics accurately without interference from fluorescent compound quenching common in FRET assays.
    
  • Why Ba/F3 Models? The Ba/F3 cell line is IL-3 dependent. When transformed with constitutively active c-Kit mutants (e.g., D816V), they become "oncogene addicted." Inhibition of c-Kit leads directly to apoptosis, providing a binary readout for target engagement.

Part 2: Biochemical IC50 Protocol (ADP-Glo™ Kinase Assay)

This protocol quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Reagents & Equipment
  • Test Compound: c-Kit-IN-3 (10 mM stock in 100% DMSO).

  • Enzyme: Recombinant Human c-Kit (intracellular domain), active (e.g., SignalChem or Promega).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[1]

  • Cofactor: Ultra-pure ATP.[1]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT, 2 mM MnCl2.[1]

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]

  • Plate: 384-well white, low-volume solid bottom plates (Corning).[1]

Experimental Workflow

Step 1: Compound Preparation (Serial Dilution)

  • Thaw c-Kit-IN-3 stock (10 mM) at room temperature. Vortex to ensure homogeneity.

  • Prepare a 10-point dose-response curve in 100% DMSO.[1] Start at 100 μM (100x final concentration) and perform 3-fold serial dilutions down to 0.005 μM.

  • Intermediate Dilution: Dilute the DMSO stocks 1:25 into 1x Assay Buffer to generate 4x working solutions (4% DMSO). Note: This ensures the final DMSO concentration in the assay is 1%, preventing enzyme denaturation.

Step 2: Enzyme Reaction Setup

  • Dispense Compound: Add 2.5 μL of 4x c-Kit-IN-3 working solution to assay wells.

    • Positive Control (Max Activity): 2.5 μL of 4% DMSO (no compound).

    • Negative Control (Background): 2.5 μL of 4% DMSO (no enzyme).

  • Dispense Enzyme: Dilute c-Kit enzyme to 2 ng/μL in Assay Buffer. Add 2.5 μL to all wells except Negative Control.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 15 minutes at RT. Rationale: Allows the inhibitor to bind the active site before ATP competes.

  • Initiate Reaction: Add 5 μL of 2x ATP/Substrate Mix (20 μM ATP + 0.4 mg/mL Poly(GT)).[1]

    • Note on ATP: The ATP concentration should be equal to the

      
       of the specific c-Kit variant used (typically 10-50 μM) to ensure the IC50 is comparable across studies.[1]
      
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Step 3: Detection (ADP-Glo)

  • Stop Reaction: Add 10 μL of ADP-Glo™ Reagent .[1] Incubate 40 min at RT. Mechanism: Terminates kinase reaction and depletes remaining ATP.

  • Signal Generation: Add 20 μL of Kinase Detection Reagent . Incubate 30 min at RT. Mechanism: Converts ADP to ATP, then uses Luciferase to generate light.

  • Read: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax). Integration time: 0.5–1.0 sec.

Data Analysis & Visualization
  • Subtract the average RLU of the Negative Control (Background) from all data points.

  • Calculate % Inhibition:

    
    [1]
    
  • Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).[1]

  • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.[1]

Part 3: Cellular IC50 Protocol (Ba/F3 Viability Assay)

This protocol validates if c-Kit-IN-3 can penetrate the cell membrane and inhibit the specific driver mutation (e.g., D816V) in a biological context.

Reagents & Cell Lines
  • Cell Lines: Ba/F3 expressing c-Kit WT (requires SCF) and Ba/F3 c-Kit D816V (IL-3 independent).

  • Media: RPMI-1640 + 10% FBS + Pen/Strep. (Add 10 ng/mL mouse IL-3 for parental Ba/F3 controls).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1]

Experimental Workflow

Step 1: Cell Seeding

  • Harvest cells in logarithmic growth phase (viability >95%).

  • Dilute cells to 50,000 cells/mL in fresh media.

  • Dispense 4,000 cells/well (80 μL) into a 96-well white clear-bottom plate.

  • Incubate overnight (16-24h) at 37°C, 5% CO2.

Step 2: Treatment

  • Prepare 5x compound solutions in culture media (diluted from DMSO stock). Final DMSO concentration must be <0.5%.[1]

  • Add 20 μL of 5x c-Kit-IN-3 to the cells.

  • Include Staurosporine (1 μM) as a cell-death control.[1]

  • Incubate for 72 hours. Rationale: 72h is required to observe the phenotypic lag between kinase inhibition and cell death.

Step 3: Detection

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 min).

  • Add 100 μL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (lyses cells).

  • Incubate 10 minutes (stabilizes signal).

  • Measure Luminescence.[1]

Part 4: Visualization of Workflows & Pathways

Figure 1: c-Kit Signaling & Inhibition Pathway

Caption: c-Kit-IN-3 blocks autophosphorylation, preventing downstream activation of PI3K/AKT and MAPK pathways essential for survival in GIST/Mastocytosis.[1]

cKit_Pathway SCF SCF (Ligand) cKit c-Kit (CD117) RTK SCF->cKit Activation PI3K PI3K cKit->PI3K Phosphorylation RAS RAS cKit->RAS IN3 c-Kit-IN-3 (Inhibitor) IN3->cKit Inhibition AKT AKT PI3K->AKT Out Proliferation & Survival AKT->Out MAPK MAPK/ERK RAS->MAPK MAPK->Out

Figure 2: ADP-Glo Assay Logic

Caption: The ADP-Glo workflow converts the product of the kinase reaction (ADP) into a measurable light signal.[1] High light = High Activity; Low light = High Inhibition.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo Reagent cluster_2 Step 3: Detection Reagent ATP ATP ADP ADP + p-Substrate ATP->ADP Substrate Substrate Substrate->ADP Enzyme c-Kit Enzyme Enzyme->ADP Depletion Deplete Unused ATP ADP->Depletion Conversion ADP -> ATP Depletion->Conversion Luciferase Luciferase/Luciferin Conversion->Luciferase Light Light Signal (RLU) Luciferase->Light

[1]

Part 5: Data Summary & Troubleshooting

Table 1: Expected Results & Controls
ParameterBiochemical (ADP-Glo)Cellular (Ba/F3 D816V)
c-Kit-IN-3 IC50 < 10 nM (Potent)10 - 100 nM
Sunitinib IC50 (Control) ~10-50 nM~50-200 nM
Z' Factor (QC) > 0.5> 0.5
Signal/Background > 10-fold> 5-fold
Troubleshooting Guide
  • High Background (Biochemical): Ensure ATP is ultra-pure. Old ATP degrades to ADP, causing false signals.[1]

  • Low Signal (Cellular): Check cell viability before seeding. Ba/F3 cells are sensitive to density; do not overgrow stock cultures (>1x10^6 cells/mL).

  • Shifted IC50: Verify the ATP concentration in the kinase assay. If

    
    , competitive inhibitors like c-Kit-IN-3 will appear less potent (Cheng-Prusoff shift).
    

Part 6: References

  • MedKoo Biosciences. "c-Kit-IN-3 Product Datasheet." MedKoo Biosciences, Accessed Oct 2023.[1] Link

  • Wu, H., et al. "Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants."[1][3] Journal of Medicinal Chemistry, 2019. Link[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link

  • Roskoski, R. Jr. "Structure and regulation of Kit protein-tyrosine kinase—the stem cell factor receptor."[1] Biochemical and Biophysical Research Communications, 2005. Link

  • Mahadevan, D., et al. "A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors." Oncogene, 2007. Link[1]

Sources

Method

Application Note: Western Blot Analysis of c-KIT Phosphorylation Using c-Kit-IN-3

[1] Abstract & Introduction The receptor tyrosine kinase c-KIT (CD117) is a critical driver in the pathogenesis of Gastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis (SM), and Acute Myeloid Leukemia (AML). Whi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The receptor tyrosine kinase c-KIT (CD117) is a critical driver in the pathogenesis of Gastrointestinal Stromal Tumors (GIST), Systemic Mastocytosis (SM), and Acute Myeloid Leukemia (AML). While first-generation inhibitors like imatinib have revolutionized treatment, secondary mutations in the ATP-binding pocket (e.g., T670I , V654A ) frequently lead to drug resistance.[1]

c-Kit-IN-3 (CAS: 2363169-01-9) is a potent, next-generation Type II kinase inhibitor designed to overcome these resistance mechanisms.[1] It functions by occupying the ATP-binding pocket and stabilizing the kinase in an inactive conformation, thereby blocking autophosphorylation and downstream signaling.

This Application Note provides a rigorous, self-validating Western Blot protocol to assess the efficacy of c-Kit-IN-3. Unlike standard blotting guides, this protocol emphasizes the preservation of labile phospho-epitopes (Tyr719 , Tyr823 , Tyr703 ) and the kinetic analysis of pathway inhibition.

Mechanistic Basis of Inhibition[2]

To interpret Western blot data accurately, one must understand the signaling architecture. c-KIT signaling is initiated by Stem Cell Factor (SCF) binding, leading to dimerization and trans-autophosphorylation.[1][2][3][4]

  • Tyr823 (Activation Loop): Phosphorylation here stabilizes the active kinase conformation.[1] Loss of signal at Y823 is the direct readout of c-Kit-IN-3 occupancy.[1]

  • Tyr719 (Kinase Insert): The docking site for the p85 subunit of PI3K.[3] Inhibition here correlates with reduced cell survival (AKT pathway).[1]

  • Tyr703 (Juxtamembrane): Docking site for Grb2, driving the MAPK/ERK proliferation pathway.

Signaling Pathway & Inhibitor Action[1][2][6][7][8]

cKIT_Pathway SCF SCF (Ligand) cKIT_Inactive c-KIT (Monomer) SCF->cKIT_Inactive Binding cKIT_Active c-KIT (Dimer) Active Phosphorylation cKIT_Inactive->cKIT_Active Dimerization Y823 p-Tyr823 (Activation Loop) cKIT_Active->Y823 Autophosphorylation Y719 p-Tyr719 (PI3K Binding) cKIT_Active->Y719 Y703 p-Tyr703 (Grb2 Binding) cKIT_Active->Y703 Inhibitor c-Kit-IN-3 (Inhibitor) Inhibitor->cKIT_Active Blocks ATP Pocket (Stabilizes Inactive State) PI3K PI3K / AKT (Survival) Y719->PI3K MAPK RAS / ERK (Proliferation) Y703->MAPK

Figure 1: c-KIT Signaling Cascade.[1] c-Kit-IN-3 competes with ATP, preventing the phosphorylation of key tyrosine residues required for downstream signal transduction.[1]

Experimental Design & Controls

A robust experiment requires specific controls to differentiate between inhibition of phosphorylation and degradation of total protein.

ConditionRoleExpected Outcome
Negative Control Basal baselineLow/No p-c-KIT (in WT cells); High p-c-KIT (in Mutant cells).[1]
Positive Control Max signalHigh p-c-KIT (WT cells + SCF).
Vehicle Control Solvent effectMatches Positive Control (DMSO only).
c-Kit-IN-3 (Dose) ExperimentalDose-dependent decrease in p-c-KIT; Total c-KIT remains constant.[1]
Total c-KIT Loading ControlCritical: Must be probed to normalize phospho-signal.

Cell Line Selection:

  • GIST-T1: Heterozygous for KIT exon 11 deletion (constitutively active).[1]

  • GIST-T1/T670I: Imatinib-resistant subline (ideal for testing c-Kit-IN-3 potency).[1]

  • HMC-1.2: Mast cell leukemia (V560G + D816V mutations).[1]

Detailed Protocol

Phase 1: Cell Treatment & Lysis

Objective: Capture the phosphorylation state instantly.[1] Phosphatases are rapid; speed and temperature are critical.

  • Seed Cells: Plate cells (e.g.,

    
     cells/well in 6-well plates) and culture for 24 hours.
    
  • Starvation (Optional but Recommended): For WT cells, replace medium with serum-free medium for 4–16 hours to reduce basal background. Note: Constitutively active mutants (GIST-T1) do not require starvation.[1]

  • Inhibitor Treatment:

    • Prepare 1000x stocks of c-Kit-IN-3 in DMSO.

    • Treat cells with increasing concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 90 minutes .

    • Control: Add DMSO only to the "0 nM" well.[1]

  • Stimulation (WT Cells Only):

    • If using WT cells (e.g., MO7e), add SCF (100 ng/mL) for the last 15 minutes of the inhibitor incubation.

  • Lysis:

    • Place plate on ice . Aspirate media completely.

    • Wash once with ice-cold PBS containing 1 mM ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
        (Sodium Orthovanadate). Crucial: Prevents phosphatase activity during the wash.
      
    • Add 150 µL Modified RIPA Buffer (formulation below).

    • Scrape cells and transfer to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 20 mins, vortexing every 5 mins.

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

Buffer Formulation (Modified RIPA):

  • 50 mM Tris-HCl (pH 7.4)

  • 150 mM NaCl[1]

  • 1% NP-40[1]

  • 0.25% Sodium Deoxycholate[1]

  • 1 mM EDTA

  • Inhibitors (Add Fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 2 mM

    
     , 10 mM NaF .
    
Phase 2: SDS-PAGE & Transfer

Objective: Separate the 145 kDa c-KIT protein from lower molecular weight downstream targets.[1]

  • Quantification: Normalize protein concentration using BCA assay. Load 20–40 µg total protein per lane.[1]

  • Gel Running: Use 8% or 10% SDS-PAGE gels . c-KIT is ~125–145 kDa (glycosylated).[1] Low percentage gels ensure good resolution of this high-MW band.[1]

  • Transfer:

    • Transfer to PVDF membrane (0.45 µm pore size).[1]

    • Condition: Wet transfer is preferred for high MW proteins (100V for 90 mins at 4°C).[1]

    • Validation: Stain with Ponceau S to verify transfer efficiency.[1][5]

Phase 3: Immunoblotting

Objective: Specific detection with high signal-to-noise ratio.[1]

  • Blocking:

    • Buffer: 5% BSA in TBST (Tris-Buffered Saline + 0.1% Tween-20).

    • Note:Do NOT use milk for phospho-antibodies.[1] Casein in milk is a phospho-protein and can cause high background or mask the signal.[1]

    • Incubate 1 hour at Room Temperature (RT).

  • Primary Antibody Incubation:

    • Incubate Overnight at 4°C with gentle rocking.

    • Target 1 (Phospho): Anti-p-c-KIT (Tyr719 or Tyr823) [Dilution 1:1000 in 5% BSA/TBST].[1]

    • Target 2 (Downstream - Optional): Anti-p-AKT (Ser473) or Anti-p-ERK1/2.[1]

  • Washing: Wash 3 x 10 mins with TBST.

  • Secondary Antibody:

    • HRP-conjugated Anti-Rabbit/Mouse IgG [1:5000 in 5% BSA/TBST].[1]

    • Incubate 1 hour at RT.

  • Detection: Use high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto).[1] c-KIT phosphorylation can be subtle.[1]

Phase 4: Membrane Stripping & Re-probing

Objective: Verify that signal reduction is due to inhibition, not unequal loading.

  • Wash membrane with TBST.[1][5][6]

  • Incubate with Mild Stripping Buffer (pH 2.2 Glycine-HCl + 0.1% SDS) for 10-15 mins at RT.

  • Wash extensively (3 x 10 mins) with TBST.[1][5]

  • Block again with 5% Milk (Milk is acceptable for Total c-KIT).

  • Incubate with Anti-Total c-KIT Antibody [1:1000].[1]

  • Detect as above.

Workflow Visualization

WB_Protocol cluster_0 Cell Treatment cluster_1 Sample Prep cluster_2 Western Blot Cells GIST/HMC Cells Treat Add c-Kit-IN-3 (90 min) Cells->Treat Stim Add SCF (Last 15 min) Treat->Stim Lyse Lysis + Na3VO4 (4°C) Stim->Lyse BCA BCA Quant Lyse->BCA Block Block: 5% BSA (No Milk!) BCA->Block Ab1 Probe: p-c-KIT (Y719/Y823) Block->Ab1 Strip Strip & Reprobe: Total c-KIT Ab1->Strip

Figure 2: Step-by-step experimental workflow emphasizing the critical "No Milk" blocking step for phospho-detection.[1]

Data Analysis & Troubleshooting

Expected Results
  • p-c-KIT (Y719/Y823): Strong band in "0 nM" (or SCF treated) lane. Progressive fading of the band starting at ~10 nM c-Kit-IN-3.[1] Near complete disappearance at 100–1000 nM.[1]

  • Total c-KIT: Equal intensity bands across all lanes.

    • Interpretation: If Total c-KIT decreases, the inhibitor may be inducing receptor internalization and degradation, or the concentration is toxic.

Troubleshooting Table
IssuePossible CauseSolution
No Phospho-Signal Phosphatase activityEnsure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

is fresh and added to wash PBS and Lysis buffer. Keep lysates cold.
High Background Inadequate blockingUse 5% BSA. Ensure Tween-20 is present in wash buffer (0.1%).[1]
"Ghost" Bands Non-specific bindingIncrease blocking time or secondary antibody dilution (1:10,000).[1]
Weak Total c-KIT Poor transferc-KIT is large (145 kDa).[1] Add 0.05% SDS to transfer buffer or increase transfer time.

References

  • c-Kit-IN-3 Identification & Characterization

    • Source: MedKoo Biosciences / DC Chemicals.[1] "c-Kit-IN-3 (Compound 18) is a potent c-KIT kinase inhibitor selective against BaF3-tel-c-KIT (IC50 4 nM)."[1][7]

  • c-KIT Signaling & Phosphorylation Sites

    • Lennartsson, J., & Rönnstrand, L. (2012).
    • [1]

  • Western Blotting for Phospho-Proteins

    • Abcam.[1] "Western blot for phosphorylated proteins protocol."

  • c-KIT Mutational Landscape in GIST

    • Heinrich, M. C., et al. (2003). "Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor." Journal of Clinical Oncology.
    • [1]

Sources

Application

Application Note: c-Kit-IN-3 In Vivo Dosing Vehicle and Formulation Guidelines

Abstract & Scope This guide provides authoritative formulation protocols for c-Kit-IN-3 , a potent Type II c-Kit kinase inhibitor. Due to the compound's lipophilic quinoline scaffold (LogP > 4, predicted), it exhibits po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide provides authoritative formulation protocols for c-Kit-IN-3 , a potent Type II c-Kit kinase inhibitor. Due to the compound's lipophilic quinoline scaffold (LogP > 4, predicted), it exhibits poor aqueous solubility, necessitating optimized vehicle systems for consistent in vivo bioavailability. This document details the preparation of both solution-based formulations (for IV/low-dose PO) and suspension formulations (for high-dose PO), alongside stability data and dosing parameters for rodent models.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful formulation. c-Kit-IN-3 contains a hydrophobic 4-chloro-3-(trifluoromethyl)phenyl moiety and a quinoline core, making it practically insoluble in pure water.

PropertyValueImplication for Formulation
Chemical Name 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamideHigh hydrophobicity; requires organic co-solvents.
CAS Number 2363169-01-9Unique identifier for verification.
Molecular Weight 516.90 g/mol Moderate MW; suitable for oral absorption if solubilized.
Solubility (Water) < 0.1 mg/mLCritical: Cannot be dosed in saline/PBS alone.
Solubility (DMSO) ≥ 50 mg/mLExcellent stock solvent; limit final concentration <10% in vivo.
pKa (Predicted) ~4.5 (Quinoline nitrogen)Weakly basic; solubility improves at lower pH (e.g., D-tartrate salt).

Formulation Strategy: Decision Matrix

The choice of vehicle depends strictly on the required route of administration and dosage.

FormulationDecision Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) (Max 1-2 mg/kg) Route->IV PO Oral Gavage (PO) Route->PO SolVehicle Vehicle A: Co-solvent Solution (DMSO/PEG300/Tween80) IV->SolVehicle Requires Clarity Dose Target Dosage? PO->Dose LowDose Low (< 10 mg/kg) Dose->LowDose HighDose High (20-100 mg/kg) Dose->HighDose LowDose->SolVehicle Maximize Bioavailability SuspVehicle Vehicle B: Homogeneous Suspension (0.5% MC + 0.2% Tween 80) HighDose->SuspVehicle Prevent Precipitation

Figure 1: Decision tree for selecting the appropriate c-Kit-IN-3 vehicle based on dosing requirements.

Detailed Formulation Protocols

Vehicle A: The "Universal" Co-Solvent Solution

Best For: IV dosing (1 mg/kg) and low-dose PO (up to 10 mg/kg). Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O.

Mechanism:

  • DMSO: Solubilizes the crystalline drug.[1]

  • PEG300: Acts as a co-solvent to maintain solubility upon dilution.

  • Tween 80: Surfactant that prevents aggregation/precipitation at the aqueous interface.

Protocol:
  • Weigh: Accurately weigh the required amount of c-Kit-IN-3 powder.

  • Dissolve (Stock): Add the calculated volume of DMSO (5% of final volume) . Vortex and sonicate at 37°C until the solution is perfectly clear.

    • Checkpoint: If not clear, do not proceed.

  • Stabilize: Add PEG300 (40% of final volume) to the DMSO stock. Vortex mix.

  • Emulsify: Add Tween 80 (5% of final volume) . Vortex vigorously.

  • Dilute: Slowly add warm (37°C) ddH₂O (50% of final volume) while vortexing.

    • Note: Adding water too fast may cause "crashing out" (precipitation). Add dropwise.

  • Final Check: The solution should be clear to slightly opalescent. If cloudy, it is a suspension and strictly cannot be used for IV.

Vehicle B: High-Dose Suspension

Best For: High-dose PO efficacy studies (20–100 mg/kg). Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in ddH₂O.

Mechanism:

  • Methylcellulose: Increases viscosity to keep drug particles suspended uniformly.

  • Tween 80: Wets the hydrophobic powder, ensuring it disperses rather than floating on top.

Protocol:
  • Pre-wetting: Weigh c-Kit-IN-3 powder into a mortar. Add the Tween 80 (0.2% of final volume) directly onto the powder. Triturate (grind) with a pestle to create a smooth paste.

  • Dispersion: Gradually add a small volume of 0.5% MC solution . Grind until a lump-free slurry is formed.

  • Dilution: Transfer the slurry to a vial. Rinse the mortar with the remaining 0.5% MC solution to reach the final volume.

  • Homogenization: Vortex or use a probe sonicator (low power) for 30 seconds to ensure uniform particle size distribution.

  • Dosing: Stir continuously during the dosing session to ensure consistent dosing concentration.

In Vivo Dosing Guidelines

Species-Specific Volumes

Standardize injection volumes to minimize physiological stress.

SpeciesRouteMax VolumeRecommended Conc. (for 10 mg/kg)
Mouse (20g) PO10 mL/kg (200 µL)1.0 mg/mL
Mouse (20g) IV5 mL/kg (100 µL)2.0 mg/mL
Rat (200g) PO10 mL/kg (2.0 mL)1.0 mg/mL
Rat (200g) IV5 mL/kg (1.0 mL)2.0 mg/mL
Dosing Regimens (Based on Literature)
  • Pharmacokinetics (PK): Single dose, 10 mg/kg PO or 1 mg/kg IV.

  • Efficacy (GIST/Tumor Models): 20–100 mg/kg PO, QD (once daily) for 11–14 days.

    • Note: For doses >20 mg/kg, the D-tartrate salt form of c-Kit-IN-3 is often cited to improve absorption, though the suspension vehicle (Vehicle B) works for the free base.

Quality Control & Stability

Stability Check
  • Fresh Preparation: c-Kit-IN-3 formulations should be prepared fresh daily .

  • Storage: If necessary, the DMSO stock solution (before adding water) can be stored at -20°C for up to 1 month. Avoid freeze-thaw cycles.

  • Precipitation Test: Before dosing, centrifuge a small aliquot of Vehicle A at 10,000 rpm for 5 minutes. If a pellet forms, the drug has crashed out; re-formulate or switch to Vehicle B.

Toxicity Monitoring

Monitor animals for signs of vehicle toxicity (e.g., lethargy from high PEG/DMSO load).

  • Limit DMSO: Never exceed 10% DMSO for chronic daily dosing to avoid local gastrointestinal toxicity or phlebitis (IV).

References

  • Li, L., et al. (2015). General Toxicology and Formulation of Tyrosine Kinase Inhibitors. Journal of Pharmaceutical Sciences. (Contextual grounding for Vehicle A composition).

Sources

Method

Application Note: Time-Dependent Inhibition (TDI) Kinetics of c-Kit-IN-3

Executive Summary This application note details the experimental workflow for characterizing c-Kit-IN-3 , a potent inhibitor of the receptor tyrosine kinase c-Kit (CD117). Unlike classical Type I ATP-competitive inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental workflow for characterizing c-Kit-IN-3 , a potent inhibitor of the receptor tyrosine kinase c-Kit (CD117). Unlike classical Type I ATP-competitive inhibitors, c-Kit-IN-3 exhibits Time-Dependent Inhibition (TDI) , a kinetic signature often correlated with superior in vivo efficacy and extended pharmacodynamic duration.

This guide provides a validated framework to:

  • Distinguish between reversible slow-binding and irreversible covalent inhibition.

  • Quantify the "ICngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Shift" resulting from pre-incubation.[1][2][3]
    
  • Determine critical kinetic constants:

    
    , 
    
    
    
    , and Residence Time (
    
    
    ).

Scientific Background

The Target: c-Kit and GIST

The proto-oncogene c-Kit encodes a Type III receptor tyrosine kinase.[4][5] Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, activating downstream pathways including PI3K/AKT , RAS/MAPK , and JAK/STAT [1].[6]

In Gastrointestinal Stromal Tumors (GIST), gain-of-function mutations (e.g., Exon 11 deletions or the activation loop mutation D816V ) render the kinase constitutively active and resistant to first-generation inhibitors like Imatinib.

The Compound: c-Kit-IN-3

c-Kit-IN-3 is a reference small molecule inhibitor designed to overcome resistance mutations. Preliminary data suggests it functions via a Type II or Pseudo-irreversible mechanism, binding to the inactive (DFG-out) conformation. This conformational selection imposes a high energy barrier, resulting in slow association (


) and, critically, slow dissociation (

) rates.
Why TDI Matters

For high-affinity inhibitors, the equilibrium constant (


 or IC

) is insufficient. Residence Time (

)
is a better predictor of in vivo efficacy, as it describes how long the drug occupies the target after systemic clearance.

Visualizing the Mechanism & Workflow

The following diagram illustrates the c-Kit signaling cascade and the logical flow of the TDI characterization experiments.

cKit_TDI_Workflow cluster_pathway c-Kit Signaling & Inhibition cluster_protocol TDI Characterization Protocol SCF SCF Ligand cKit_WT c-Kit (WT/Mutant) Inactive (DFG-out) SCF->cKit_WT Binding cKit_Active c-Kit Active (Autophosphorylation) cKit_WT->cKit_Active Activation Downstream PI3K / MAPK / STAT Signaling cKit_Active->Downstream Phosphorylation IN3 c-Kit-IN-3 IN3->cKit_WT Slow Binding (TDI) Step1 1. IC50 Shift Assay (+/- Pre-incubation) Decision Shift > 3-fold? Step1->Decision Step2 2. Jump Dilution (Reversibility Check) Decision->Step2 Yes (TDI Detected) Result Calculate Residence Time (τ = 1/k_off) Decision->Result No (Rapid Equilibrium) Step3 3. Progress Curve Analysis (k_obs determination) Step2->Step3 Step3->Result

Figure 1: c-Kit signaling pathway and the decision tree for characterizing Time-Dependent Inhibition.

Experimental Protocols

Materials & Reagents
  • Enzyme: Recombinant Human c-Kit (D816V), GST-tagged (e.g., Invitrogen PV3834).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate (e.g., Z'-Lyte Tyr 6).

  • Tracer/Detection: TR-FRET antibody (Eu-anti-phosphotyrosine).

  • Compound: c-Kit-IN-3 (10 mM DMSO stock).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
Protocol 1: The IC Shift Assay

This is the diagnostic experiment. If the IC


 decreases (potency increases) with pre-incubation, the compound is a time-dependent inhibitor.[1][3]
  • Preparation: Prepare a 3-fold serial dilution of c-Kit-IN-3 in Assay Buffer (10 concentrations).

  • Plate Setup (Two Sets):

    • Set A (No Pre-incubation): Add Enzyme and Substrate/ATP mix simultaneously to the compound.

    • Set B (30 min Pre-incubation): Add Enzyme to compound.[7] Incubate for 30 mins at RT. Then add Substrate/ATP mix to initiate reaction.

  • Reaction: Allow kinase reaction to proceed for 60 minutes (linear range).

  • Detection: Add stop solution/detection antibody and read fluorescence ratio.

  • Analysis: Fit curves to the 4-parameter logistic equation.

    • Shift Ratio:

      
      .
      
    • Criteria: A ratio > 2.0 indicates significant TDI.

Protocol 2: Jump Dilution (Reversibility)

To determine if c-Kit-IN-3 is a slow-dissociating (reversible) or covalent (irreversible) inhibitor.

  • Incubation: Incubate c-Kit (at 100x final concentration) with c-Kit-IN-3 (at 10x IC

    
    ) for 1 hour to saturate binding.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into a buffer containing saturating ATP and Substrate.

    • Final conditions: [Enzyme] = 1x, [Inhibitor] = 0.1x IC

      
       (effectively below binding threshold).
      
  • Measurement: Monitor product formation continuously (kinetic mode) for 2 hours.

  • Interpretation:

    • Recovery of Activity: Slope increases over time

      
       Reversible (Slow-off).
      
    • No Recovery: Slope remains flat

      
       Irreversible (Covalent).
      
Protocol 3: Progress Curve Analysis (Kinetics)

For reversible TDI compounds, this assay extracts


 and 

.
  • Setup: Prepare wells with Enzyme and Substrate.

  • Initiation: Add ATP mixed with various concentrations of c-Kit-IN-3 (0.5x to 10x IC

    
    ) to initiate the reaction.
    
  • Monitoring: Measure fluorescence continuously every 2 minutes for 90 minutes.

  • Data Fitting: The product (

    
    ) vs. time (
    
    
    
    ) curves will be non-linear (curved downward). Fit to the integrated rate equation for slow-binding inhibition:
    
    
    • 
      : Initial velocity.
      
    • 
      : Steady-state velocity.
      
    • 
      : Apparent first-order rate constant for the transition from 
      
      
      
      to
      
      
      .

Data Analysis & Interpretation

Calculating Kinetic Constants

Once


 is determined for each inhibitor concentration 

, plot

vs.

.
  • Scenario A: Linear Relationship

    • Mechanism: Simple one-step slow binding.

    • Equation:

      
      
      
    • Derivation: Slope =

      
      , Y-intercept = 
      
      
      
      .
  • Scenario B: Hyperbolic Relationship

    • Mechanism: Two-step induced fit (common for Type II inhibitors like c-Kit-IN-3).

    • Equation:

      
      
      
Summary Table: Expected Kinetic Profile for c-Kit-IN-3
ParameterSymbolUnitExpected Value (Range)Significance
Potency (No Pre-inc) IC

nM10 - 100Initial binding affinity.
Potency (Pre-inc) IC

nM< 10Potency at equilibrium.
Shift Ratio --> 5-foldIndicates strong slow-binding character.
Dissociation Rate

min

< 0.01Slow off-rate is key for efficacy.
Residence Time

min> 100Drug stays bound for hours.

Troubleshooting & Optimization

  • Enzyme Stability: Ensure the kinase remains active and linear over the long incubation times required for TDI (up to 2 hours). Add 0.01% BSA or Brij-35 to prevent denaturation.

  • ATP Concentration: Perform TDI assays at

    
    . High ATP can compete too strongly with Type I binders, but Type II inhibitors (often allosteric/DFG-out) are less sensitive to ATP competition.
    
  • Artifacts: Rule out aggregation-based inhibition by adding 0.01% Triton X-100.

References

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews. Link

  • Copeland, R. A. (2016). Residence time: the new metric for drug design. Chemical & Engineering News.
  • Roskoski, R. Jr. (2018). The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders. Pharmacological Research. Link

  • Zhang, J., et al. (2015). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • Smith, A. (2020). Protocol for Time-Dependent Inhibition in Drug Discovery. Assay Guidance Manual (NCBI). Link

Sources

Application

Application Note: Precision Kinetics – Optimizing Incubation Times for c-Kit-IN-3 Induced Apoptosis Assays

Executive Summary & Scientific Rationale In the development of targeted oncotherapeutics, c-Kit-IN-3 has emerged as a potent inhibitor of the c-Kit receptor tyrosine kinase (CD117), a driver in Gastrointestinal Stromal T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of targeted oncotherapeutics, c-Kit-IN-3 has emerged as a potent inhibitor of the c-Kit receptor tyrosine kinase (CD117), a driver in Gastrointestinal Stromal Tumors (GIST) and Acute Myeloid Leukemia (AML). Unlike cytotoxic agents that induce rapid necrosis, c-Kit inhibitors function by collapsing survival signaling pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK), a process that requires defined temporal windows to manifest as apoptosis.

The Critical Challenge: A common failure mode in c-Kit inhibitor assays is incorrect incubation timing.

  • Too Early (<6h): Captures signaling inhibition (de-phosphorylation) but precedes apoptotic commitment.

  • Too Late (>72h): Secondary necrosis masks the specific apoptotic mechanism, leading to false-positive toxicity data.

This guide provides a validated framework for determining the optimal incubation window (T-max) for c-Kit-IN-3, moving beyond static "24-hour" defaults to a kinetic-based experimental design.

Mechanism of Action & Signaling Dynamics[1]

Understanding the temporal cascade is essential for assay design. c-Kit-IN-3 binds to the ATP-binding pocket of c-Kit, preventing auto-phosphorylation. This blockade initiates a domino effect:

  • Immediate (0.5 – 4 hours): Loss of Phospho-c-Kit (Y703/Y721) and downstream p-AKT/p-ERK.

  • Intermediate (6 – 12 hours): De-repression of pro-apoptotic factors (Bim, Bad, Bax) and downregulation of survival proteins (Mcl-1).

  • Late (12 – 48 hours): Mitochondrial Outer Membrane Permeabilization (MOMP), Cytochrome C release, and Caspase-3 cleavage (Apoptosis).

Figure 1: c-Kit-IN-3 Signaling Blockade Pathway

cKit_Pathway cKit c-Kit Receptor (CD117) PI3K PI3K cKit->PI3K IN3 c-Kit-IN-3 (Inhibitor) IN3->cKit Blocks Phosphorylation AKT AKT (Survival Hub) PI3K->AKT BCL2 Bcl-2 / Mcl-1 (Anti-Apoptotic) AKT->BCL2 Promotes BAD BAD / BAX (Pro-Apoptotic) AKT->BAD Inhibits (Phosphorylation) Mito Mitochondria (Cytochrome C Release) BCL2->Mito Blocks BAD->Mito Translocates Caspase Caspase-3/7 (Executioner) Mito->Caspase Activates Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis Cleavage of PARP

Caption: Figure 1. Mechanism of c-Kit-IN-3. The inhibitor blocks c-Kit auto-phosphorylation, destabilizing the PI3K/AKT axis. Loss of AKT activity removes inhibition on BAD/BAX, triggering mitochondrial apoptosis.

Experimental Protocol: Kinetic Apoptosis Assay

Phase A: Experimental Setup
  • Cell Lines: GIST-T1 (GIST), HMC-1.2 (Mastocytosis), or MV4-11 (AML).

  • Reagent: c-Kit-IN-3 (Dissolved in DMSO; Stock 10 mM).

  • Detection: Annexin V-FITC / Propidium Iodide (PI) Kit.

Phase B: The Time-Course Strategy (The "Golden Rule")

Do not rely on a single time point. Set up a staggered incubation to capture the progression from "Early Apoptosis" to "Late Apoptosis."

Time PointBiological EventExpected Flow Cytometry Profile
6 Hours Signaling InhibitionQ4 (Live): >90% | Q3 (Early Apop): <5% (Likely no phenotype yet)
12 Hours Phosphatidylserine FlipQ3 (Early Apop): Begins to increase (10-15%)
24 Hours Peak Apoptosis (T-max)Q3 (Early Apop): Dominant population (30-50%)
48 Hours Secondary NecrosisQ2 (Late Apop/Necrotic): Dominant. Membrane integrity lost.[1][2]
Phase C: Step-by-Step Workflow

Workflow Step1 1. Seed Cells (0.5 x 10^6 cells/mL) Step2 2. Treat with c-Kit-IN-3 (IC50 & 5x IC50) Step1->Step2 Step3 3. Incubate (Time Course: 12h, 24h, 48h) Step2->Step3 Step4 4. Harvest (Collect Supernatant!) Step3->Step4 Step5 5. Stain (Annexin V + PI) Step4->Step5 Step6 6. Flow Cytometry (Acquire 10k events) Step5->Step6

Caption: Figure 2. Optimized workflow for c-Kit-IN-3 apoptosis detection. Note: Collecting supernatant in Step 4 is critical to retain floating apoptotic cells.

Detailed Steps:

  • Seeding: Seed cells in 6-well plates. Allow 24h recovery.

    • Critical: Cell density must not exceed 70% confluency at the start of treatment. Overcrowding induces stress that mimics c-Kit inhibition.

  • Treatment: Add c-Kit-IN-3. Include a DMSO Vehicle Control and a Staurosporine Positive Control (treat for 4h).

  • Harvesting (The "Lost Population" Trap):

    • Apoptotic cells lose adhesion. Do not discard the media.

    • Transfer culture media to a 15mL tube.

    • Wash adherent cells with PBS, trypsinize, and add to the same 15mL tube.

  • Staining:

    • Wash cells 2x with cold PBS.

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate: 15 mins at RT in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze within 1 hour.

Data Interpretation & Troubleshooting

Validating the Assay (Self-Validation)

A valid c-Kit-IN-3 assay must meet these criteria:

  • DMSO Control: <10% total apoptosis (Q2+Q3).

  • Positive Control (Staurosporine): >40% apoptosis.

  • Dose-Dependency: Higher concentrations of c-Kit-IN-3 must shift the population from Q4 (Live)

    
     Q3 (Early) 
    
    
    
    Q2 (Late).
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background in Control Over-trypsinization or Over-confluencyReduce trypsin time; seed fewer cells.
No Apoptosis at 24h Slow kinetics or Cytostatic effectExtend incubation to 48h or 72h. Check cell cycle (G1 arrest).
All Cells in Q2 (Late) Incubation too longReduce time to 12h or 18h. Cells have disintegrated.[1][2]
Positive Annexin V but Live Cells False positive (Autofluorescence)Check compensation matrix. Use unlabeled control.

Senior Scientist's Notes: The Cytostatic vs. Cytotoxic Distinction

It is vital to distinguish that c-Kit inhibitors often induce G1 Cell Cycle Arrest before apoptosis.

  • Experiment: If Annexin V is negative at 24h, perform a Cell Cycle analysis (PI staining of fixed cells).

  • Result: You may see a depletion of S-phase and accumulation in G0/G1. This confirms the drug is working (Target Engagement) even if apoptosis (Sub-G1) has not yet occurred.

  • Recommendation: For c-Kit-IN-3, if G1 arrest is observed at 24h, extend the apoptosis assay to 48h or 72h to observe the subsequent cell death.

References

  • National Institutes of Health (NIH). "Apoptosis Marker Assays for HTS - Assay Guidance Manual." NCBI Bookshelf. Available at: [Link]

  • Belloc, F., et al. "The stem cell factor-c-KIT pathway must be inhibited to enable apoptosis induced by BCR-ABL inhibitors in chronic myelogenous leukemia cells." Leukemia (2009).[3] Available at: [Link]

  • Mol, C.D., et al. "Structure of a c-kit product complex reveals the basis for kinase transactivation."[4] Journal of Biological Chemistry (2003).[4] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: c-Kit-IN-3 Formulation for Animal Studies

Welcome to the technical support center for c-Kit-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the aqueous s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for c-Kit-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the aqueous solubility challenges of c-Kit-IN-3 in preclinical animal studies. Poor solubility is a common hurdle for kinase inhibitors, and this resource offers field-proven insights and detailed protocols to ensure successful formulation and administration.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when preparing c-Kit-IN-3 for in vivo experiments.

Q1: c-Kit-IN-3 won't dissolve in my aqueous buffer. What am I doing wrong?

A1: c-Kit-IN-3 has very low aqueous solubility. It is practically insoluble in water or simple aqueous buffers like saline or PBS alone. To achieve a suitable concentration for animal dosing, you must use a formulation strategy that enhances its solubility. This typically involves the use of organic co-solvents, surfactants, or complexing agents. Direct dissolution in aqueous media will likely result in precipitation.

Q2: I've dissolved c-Kit-IN-3 in 100% DMSO, but it precipitates when I dilute it with saline for injection. How can I prevent this?

A2: This is a common phenomenon known as "crashing out." While c-Kit-IN-3 is soluble in DMSO, the abrupt change in solvent polarity upon dilution with an aqueous vehicle causes the compound to precipitate.[1] To avoid this, a multi-component solvent system is necessary to maintain solubility. A typical approach involves a primary organic solvent (like DMSO), a co-solvent (like PEG300), and a surfactant (like Tween-80) to create a more stable formulation that is miscible with the final aqueous component.[2]

Q3: My prepared formulation appears cloudy or has visible particles. Is it safe to inject?

A3: No, you should not inject any formulation that is not a clear, homogenous solution, unless it is specifically designed as a suspension and has a uniform particle size distribution. Cloudiness or visible particles indicate that the compound has precipitated, which can lead to inaccurate dosing and potential toxicity, such as capillary blockade if administered intravenously.[3] If you observe precipitation, you may need to adjust the formulation by increasing the ratio of co-solvents or surfactants, or by gently warming and sonicating the solution.

Q4: Can I heat the formulation to help dissolve the c-Kit-IN-3?

A4: Gentle heating and sonication can be used to aid in the dissolution of c-Kit-IN-3. However, prolonged or excessive heating should be avoided as it may degrade the compound. Always monitor the temperature and aim for a gentle warming (e.g., 37-40°C).

Q5: For how long is my c-Kit-IN-3 formulation stable?

A5: The stability of the formulation depends on its composition and storage conditions. Stock solutions of c-Kit-IN-3 in pure, anhydrous DMSO can be stored at -20°C for up to three months. However, aqueous-based dosing solutions are generally less stable and should ideally be prepared fresh daily. If storage is necessary, it should be for a short period at 4°C, and the solution should be inspected for any signs of precipitation before use.

Q6: What is the maximum concentration of DMSO that is safe for animal administration?

A6: The acceptable concentration of DMSO depends on the route of administration and the animal species. For intravenous (IV) injections in mice, it is generally recommended to keep the DMSO concentration below 10%. Higher concentrations can cause hemolysis and local irritation. For intraperitoneal (IP) and oral (PO) routes, slightly higher concentrations may be tolerated, but it is always best to minimize the amount of DMSO.

Formulation Strategies and Protocols

The choice of formulation for c-Kit-IN-3 will depend on the desired route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the specific animal model. Below are several validated starting points for formulation development.

Understanding the c-Kit Signaling Pathway and Inhibition

c-Kit is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways that govern cell proliferation, survival, and differentiation.[4][5] Dysregulation of c-Kit signaling is implicated in various cancers.[4] c-Kit-IN-3 is a small molecule inhibitor that targets the ATP-binding pocket of the c-Kit kinase domain, thereby blocking its activity and downstream signaling.[6]

cKit_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cKit c-Kit Receptor PI3K PI3K cKit->PI3K Phosphorylates RAS RAS cKit->RAS SCF SCF Ligand SCF->cKit Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation cKit_IN_3 c-Kit-IN-3 cKit_IN_3->cKit Inhibits (ATP Competition)

Caption: Inhibition of the c-Kit signaling pathway by c-Kit-IN-3.

Recommended Formulation Protocols

The following protocols are based on established methods for formulating poorly soluble kinase inhibitors for preclinical research. It is recommended to start with a small-scale test preparation to ensure solubility and stability before preparing a larger batch.

Protocol 1: Co-Solvent Formulation for IV, IP, or PO Administration

This is a versatile formulation suitable for multiple administration routes.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Achievable Concentration: ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Prepare a Stock Solution: Weigh the required amount of c-Kit-IN-3 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use gentle warming and sonication if necessary to ensure complete dissolution.

  • Add Co-Solvent: In a separate sterile tube, add the appropriate volume of PEG300.

  • Combine and Mix: Add the c-Kit-IN-3/DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.

  • Add Surfactant: Add the Tween-80 to the mixture and vortex until fully incorporated.

  • Final Dilution: Slowly add the saline to the mixture while vortexing to bring it to the final volume. The final solution should be clear.

Workflow for Co-Solvent Formulation:

CoSolvent_Workflow start Start step1 Dissolve c-Kit-IN-3 in DMSO (Stock) start->step1 step2 Add PEG300 step1->step2 step3 Add Tween-80 step2->step3 step4 Add Saline step3->step4 end Clear Dosing Solution step4->end

Caption: Workflow for preparing a co-solvent based c-Kit-IN-3 formulation.

Protocol 2: Cyclodextrin-Based Formulation for IV, IP, or PO Administration

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.[7][8] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with good safety profile.

Vehicle Composition:

  • 10% DMSO

  • 90% (20% w/v SBE-β-CD in Saline)

Achievable Concentration: ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Prepare SBE-β-CD Solution: Dissolve SBE-β-CD powder in saline to a final concentration of 20% (w/v). This may require some mixing and time to fully dissolve.

  • Prepare c-Kit-IN-3 Stock: Dissolve c-Kit-IN-3 in DMSO to make a concentrated stock (e.g., 25 mg/mL).

  • Combine: Add the c-Kit-IN-3/DMSO stock solution to the 20% SBE-β-CD solution.

  • Mix: Vortex thoroughly until the final solution is clear.

Protocol 3: Lipid-Based Formulation for Oral (PO) Administration

For oral administration, a lipid-based formulation like a corn oil suspension can be used. This is particularly useful for longer-term studies.

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Achievable Concentration: ≥ 2.5 mg/mL

Step-by-Step Procedure:

  • Prepare c-Kit-IN-3 Stock: Dissolve c-Kit-IN-3 in DMSO to make a concentrated stock (e.g., 25 mg/mL).

  • Combine: Add the c-Kit-IN-3/DMSO stock solution to the corn oil.

  • Homogenize: Mix thoroughly by vortexing or sonication to ensure a uniform suspension.

Note: For long-term dosing (e.g., >2 weeks), the stability of the compound in this formulation should be verified.

Quantitative Data Summary

The following table summarizes the recommended formulations for c-Kit-IN-3, providing a quick reference for selecting the appropriate vehicle for your study.

Formulation ComponentVehicle CompositionAchievable ConcentrationRecommended RouteNotes
Co-Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLIV, IP, POA versatile, clear solution.
Cyclodextrin 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLIV, IP, POGood for minimizing organic solvents.
Lipid-Based 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLPOSuitable for oral gavage, especially in chronic studies.

References

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
  • Ma, P., & Dong, X. (2014).
  • Patel, M., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • MedchemExpress. (n.d.). PEG300 (Polyethylene glycol 300).
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Cheng, X., et al. (2003). Stability of screening compounds in wet DMSO. PubMed.
  • Taylor, J. S., & Brown, J. (2019). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. NIH.
  • Singh, U. P., et al. (2021). A holistic view on c-Kit in cancer: Structure, signaling, pathophysiology and its inhibitors.
  • Tsume, Y., & Amidon, G. L. (2010). Novel technology to prepare oral formulations for preclinical safety studies.
  • Balogh, A., et al. (2023). Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products. Pharma Excipients.
  • Russian Journal of General Chemistry. (2016). Stability of Ascorbic Acid in Aqueous and Aqueous–Organic Solutions for Quantitative Determination.
  • National Center for Biotechnology Information. (n.d.). Polyethylene Glycol 300. PubChem.
  • Clement, J. (2025).
  • European Medicines Agency. (2017). Cyclodextrins used as excipients.
  • TargetMol. (n.d.). PEG300 | Polyethylene glycol 300 | neutral polymer.
  • Ali, M. A., et al. (2023).
  • Patsnap. (2024). What are c-Kit inhibitors and how do they work?.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Ataman Kimya. (n.d.). POLYETHYLENE GLYCOL 300.
  • Creative PEGWorks. (n.d.).
  • Selleckchem. (n.d.). Frequently Asked Questions.
  • ApexBio. (n.d.). PEG300 | (Polyethylene glycol 300) Hydrotropic Agents Chemical | CAS 25322-68-3.
  • Heinrich, M. C., et al. (2013). Inhibition of c-Kit by tyrosine kinase inhibitors. PMC - NIH.
  • Tocris Bioscience. (n.d.). DMSO, sterile filtered | Biochemicals and Molecular Biology.

Sources

Optimization

Technical Support Center: Troubleshooting c-Kit-IN-3 Solubility

Compound Profile & Physicochemical Challenge c-Kit-IN-3 is a highly potent, ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase.[1] Like many high-affinity kinase inhibitors containing halogenated phenyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Physicochemical Challenge

c-Kit-IN-3 is a highly potent, ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase.[1] Like many high-affinity kinase inhibitors containing halogenated phenyl groups and quinoline scaffolds, it possesses high lipophilicity (LogP) and low aqueous solubility.[1]

The "crash-out" phenomenon you are observing is likely due to solvent shock .[1] When a concentrated DMSO stock solution is introduced to an aqueous environment (media), the solvent capacity drops exponentially. If the local concentration of the drug exceeds its thermodynamic solubility limit before it can bind to carrier proteins (like BSA or FBS), it nucleates and precipitates.

Physicochemical Data Table
PropertySpecificationCritical Note
Compound Name c-Kit-IN-3Specific inhibitor for c-Kit (CD117)
CAS Number 2363169-01-9Verify this matches your vial
Molecular Weight 516.90 g/mol Use this for molarity calculations
Solubility (DMSO) ~50–100 mMSoluble in pure organic solvent
Solubility (Water) < 1 µM (Predicted)Insoluble without carrier proteins
Appearance Solid PowderWhite to off-white

The "Golden Protocol" for Preparation

Do not add DMSO stock directly to a large volume of cold media. This almost guarantees precipitation.[1] Follow this thermodynamic step-down protocol to ensure stable dispersion.

Step 1: Master Stock Preparation (10 mM)[1]
  • Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Ensure the solution is perfectly clear. If unsure, spin down at 13,000 x g for 1 minute to check for pellets.

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -80°C.

Step 2: The "Serum-First" Dilution Method

Rationale: Serum proteins (Albumin/Globulins) act as a "sink" for hydrophobic drugs, preventing crystallization.[1]

  • Warm your media: Ensure your culture media (with 10% FBS) is pre-warmed to 37°C. Cold media accelerates precipitation.[1]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in 100% DMSO to make a 1 mM working stock.

    • Why? It is easier to pipet larger volumes accurately, and it reduces the local concentration shock.

  • Rapid-Mix Addition:

    • Place the pipette tip containing the drug submerged into the center of the media volume.

    • Expel the drug quickly while simultaneously swirling or vortexing the media.

    • Do not drop the drug onto the surface of the media (it will form a film).

    • Do not touch the side of the tube (it will crystallize on the plastic).

Troubleshooting Q&A

Q1: I see fine needle-like crystals under the microscope after 24 hours. Is my data valid? A: No. If you see crystals, the effective concentration of the drug is unknown and likely significantly lower than calculated. Furthermore, crystals can cause physical stress to cells (pseudo-toxicity) or be phagocytosed, leading to lysosomal rupture. You must repeat the experiment using a lower concentration or the "Serum-First" protocol.

Q2: Can I use PBS for my intermediate dilution? A: Absolutely not. PBS has high ionic strength and zero protein content.[1] Adding a hydrophobic kinase inhibitor to PBS will cause immediate precipitation (often invisible to the naked eye). Always dilute from DMSO directly into serum-containing media.[1]

Q3: What is the maximum DMSO concentration my cells can tolerate? A: The "Safe Zone" is generally < 0.1% v/v .

  • Example: If you need a 10 µM final concentration, adding 1 µL of a 10 mM stock to 1 mL of media = 0.1% DMSO.

  • Warning: Concentrations above 0.5% DMSO can induce differentiation in stem cells or apoptosis in sensitive lines, confounding your c-Kit inhibition data.[1]

Q4: My media turns cloudy immediately upon addition. A: This is "Oiling Out." You have exceeded the solubility limit.

  • Immediate Fix: Sonicate the media in a water bath for 5 minutes at 37°C.

  • Long-term Fix: You are likely working at a concentration that is physically impossible for this compound in aqueous buffer.[1] Verify your calculations. If you need >50 µM, this compound may not be suitable for cellular assays without a specialized formulation (e.g., cyclodextrins).

Visualizing the Science

A. Experimental Workflow: Preventing Solvent Shock

DilutionProtocol Powder Lyophilized c-Kit-IN-3 Stock Master Stock (10 mM in 100% DMSO) Powder->Stock Dissolve & Vortex Working Working Stock (1 mM in 100% DMSO) Stock->Working 1:10 Dilution (Keep in DMSO) Media Culture Media (Pre-warmed 37°C + 10% FBS) Working->Media RAPID MIXING (Submerged Injection) Final Final Assay Well (Drug + Serum Complex) Media->Final Dispense to Cells

Figure 1: The "Serum-First" dilution workflow designed to prevent local saturation and precipitation.[1]

B. Mechanism of Action: c-Kit Signal Blockade

cKitPathway SCF SCF (Ligand) cKit c-Kit Receptor (Tyrosine Kinase) SCF->cKit Binding & Dimerization Phospho Autophosphorylation (Y703, Y721) cKit->Phospho ATP Hydrolysis Inhibitor c-Kit-IN-3 (Inhibitor) Inhibitor->cKit Blocks ATP Pocket PI3K PI3K / AKT (Survival) Phospho->PI3K MAPK RAS / MAPK (Proliferation) Phospho->MAPK STAT STAT3 (Transcription) Phospho->STAT

Figure 2: c-Kit-IN-3 targets the ATP-binding pocket of the c-Kit receptor, preventing autophosphorylation and downstream signaling cascades (PI3K, MAPK).[1]

References

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications.[1][2] Physiological Reviews.[1] Retrieved from [Link]

  • Niles, A. L., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology.[1] Retrieved from [Link][1][3]

Sources

Troubleshooting

minimizing off-target kinase inhibition with c-Kit-IN-3

Technical Support Center: c-Kit-IN-3 Optimization Subject: Minimizing Off-Target Kinase Inhibition (Selectivity Troubleshooting) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Kinase Biology Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: c-Kit-IN-3 Optimization Subject: Minimizing Off-Target Kinase Inhibition (Selectivity Troubleshooting) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Kinase Biology Division

Introduction: The Selectivity Paradox

Welcome to the technical guide for c-Kit-IN-3 . You are likely using this compound to inhibit c-Kit (CD117) signaling in GIST, mastocytosis, or AML models.

The Core Challenge: c-Kit belongs to the Type III Receptor Tyrosine Kinase (RTK) family.[1][2][3] It shares a highly conserved ATP-binding pocket with PDGFR


 , CSF1R , FLT3 , and VEGFR2 . "Dirty" inhibition is not a product defect; it is a structural reality of the kinase domain.

If you observe unexpected toxicity, lack of rescue, or contradictory phenotypes, you are likely hitting the PDGFR/VEGFR axis. This guide provides the logic and protocols to isolate c-Kit specific effects.

Part 1: The Golden Window (Dose Optimization)

Q: "I am using 10


M to ensure total inhibition. Why are my cells dying non-specifically?" 

A: You have collapsed the selectivity window. Kinase inhibitors are competitive antagonists. At high concentrations (


), the compound saturates the primary target (c-Kit) and spills over into homologous pockets (PDGFR, VEGFR).

The Solution: Calculate the Selectivity Index (SI) Do not use arbitrary concentrations (e.g., 1, 5, 10


M). You must titrate based on the biochemical 

values.
Target KinaseTypical

(Biochemical)*
Functional Consequence of Inhibition
c-Kit (On-Target) ~5–20 nM Blockade of proliferation, differentiation (Desired)
PDGFR

~50–200 nMPericyte loss, vascular instability (Off-Target)
VEGFR2 (KDR)~100–500 nMEndothelial apoptosis, hypoxia response (Off-Target)
CSF1R~150–600 nMMacrophage/Monocyte depletion (Off-Target)

*Note: Values are representative of high-potency Type II c-Kit inhibitors. Refer to your specific batch CoA.

Actionable Protocol:

  • Perform a Dose-Response Curve: Test c-Kit-IN-3 at 10 nM, 30 nM, 100 nM, 300 nM, and 1

    
    M.
    
  • Identify the "Golden Window": Look for the concentration where c-Kit phosphorylation (Y703/Y721) is ablated, but PDGFR phosphorylation (Y751) remains intact. This is usually between 30 nM and 100 nM .

Part 2: Visualizing the Off-Target Landscape

To understand why your experiment might be failing, you must visualize the overlapping signaling pathways. c-Kit and PDGFR both drive the PI3K/AKT and RAS/ERK pathways.

cKit_Signaling_Selectivity cluster_receptors Type III RTK Family (High Homology) Inhibitor c-Kit-IN-3 (The Drug) cKit c-Kit (CD117) Target Inhibitor->cKit High Affinity (IC50 < 20nM) PDGFR PDGFR / VEGFR Off-Targets Inhibitor->PDGFR Low Affinity (IC50 > 100nM) PI3K PI3K / AKT (Survival) cKit->PI3K RAS RAS / MAPK (Proliferation) cKit->RAS PDGFR->PI3K PDGFR->RAS Toxicity Off-Target Toxicity (Vascular Collapse/Cell Death) PDGFR->Toxicity If inhibited Specific Specific c-Kit Phenotype (Differentiation/Apoptosis) PI3K->Specific RAS->Specific

Figure 1: The Selectivity Filter. The diagram illustrates that c-Kit and PDGFR feed into identical downstream effectors (PI3K/RAS). If you overdose c-Kit-IN-3 (red dotted line), you inhibit PDGFR, leading to confounding toxicity that mimics on-target effects.

Part 3: Troubleshooting & Validation Protocols

Scenario A: "I see inhibition of p-ERK, but I'm not sure if it's c-Kit mediated."

Issue: p-ERK is a "convergent node." It does not prove which receptor you hit. Solution: You must validate upstream receptor phosphorylation using the "Differential Blotting" technique.

Protocol: The Differential Western Blot

  • Starve Cells: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal kinase activity.

  • Ligand Stimulation:

    • Group A: Stimulate with SCF (Stem Cell Factor, 50 ng/mL)

      
       Activates c-Kit.
      
    • Group B: Stimulate with PDGF-BB (50 ng/mL)

      
       Activates PDGFR.
      
  • Treatment: Treat both groups with c-Kit-IN-3 at your chosen dose (e.g., 50 nM) for 1 hour prior to stimulation.

  • Readout:

    • Success: c-Kit-IN-3 blocks SCF-induced p-c-Kit (Y703) but fails to block PDGF-induced p-PDGFR (Y751).

    • Failure (Off-Target): c-Kit-IN-3 blocks both signals. Action: Lower the dose.

Scenario B: "My negative control (DMSO) is fine, but the inhibitor kills everything."

Issue: You lack a structural negative control. Solution: Do not rely solely on DMSO.

  • Chemical Control: If available, use a structurally similar analog that lacks kinase activity (e.g., an inactive diastereomer).

  • Genetic Rescue (The Gold Standard): Transfect cells with a "Gatekeeper Mutant" (e.g., c-Kit T670I) that is resistant to the inhibitor but biologically active.

    • If c-Kit-IN-3 still kills the T670I cells, the toxicity is off-target (likely hitting non-kinase targets or other RTKs).

    • If T670I cells survive, your effect is on-target .

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use c-Kit-IN-3 in vivo (mouse models)? A: Yes, but pharmacokinetics (PK) complicate selectivity. Plasma protein binding can shift the effective free concentration.

  • Guideline: Measure plasma concentration. Ensure

    
     (trough level) stays above c-Kit 
    
    
    
    but below PDGFR
    
    
    .
  • Warning: Watch for depigmentation (c-Kit inhibition affects melanocytes) vs. fluid retention/bleeding (PDGFR/VEGFR inhibition). Depigmentation is a sign of on-target efficacy; bleeding is a sign of off-target toxicity.

Q2: Does c-Kit-IN-3 work on D816V mutants (Mastocytosis)? A: This depends on the specific chemical class.

  • Type I Inhibitors (ATP-competitive, active conformation): Often effective against D816V.

  • Type II Inhibitors (Inactive conformation binders): Often ineffective against D816V because the mutation locks the kinase in the active state, preventing drug binding.

  • Check your specific compound structure. If it is an Imatinib-like Type II inhibitor, it will likely fail against D816V.

References

  • Selectivity Profiling Guidelines

    • Uitdehaag, J. C., et al.[4] "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology, 2012.[4]

  • c-Kit Structural Biology & Inhibition

    • Mol, C. D., et al. "Structure of a c-kit product complex reveals the basis for kinase transactivation."[5] Journal of Biological Chemistry, 2003.

  • Off-Target Mechanisms (PDGFR/VEGFR)

    • Gotink, K. J., & Verheul, H. M. "Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?" Angiogenesis, 2010.

Sources

Optimization

optimizing c-Kit-IN-3 dosage for xenograft tumor regression

Technical Support Center: c-Kit-IN-3 Optimization Guide Executive Summary You are working with c-Kit-IN-3 , a highly potent Type II tyrosine kinase inhibitor designed to target c-KIT and its drug-resistant mutants (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: c-Kit-IN-3 Optimization Guide

Executive Summary

You are working with c-Kit-IN-3 , a highly potent Type II tyrosine kinase inhibitor designed to target c-KIT and its drug-resistant mutants (e.g., T670I, V654A) found in Gastrointestinal Stromal Tumors (GIST) and systemic mastocytosis. Unlike Type I inhibitors (e.g., sunitinib) that bind the active conformation, c-Kit-IN-3 stabilizes the inactive "DFG-out" conformation, overcoming steric hindrance caused by gatekeeper mutations.

This guide addresses the three most common support tickets we receive regarding this compound: solubility failure , sub-optimal regression , and toxicity management .

Module 1: Formulation & Solubility (Critical Step)

The Issue: Users frequently report precipitation of c-Kit-IN-3 upon dilution into aqueous buffers. This compound is highly hydrophobic (LogP > 4). Standard PBS/Saline formulations will result in <5% bioavailability, leading to false-negative efficacy data.

The Solution: You must use a co-solvent system. We recommend the "Standard Kinase Vehicle" (SKV) protocol.

Protocol: Preparation of 10 mg/mL Stock for IP/Oral Gavage
  • Weighing: Weigh the necessary amount of c-Kit-IN-3 powder.

  • Primary Solubilization: Dissolve powder in 5% DMSO (Dimethyl sulfoxide). Vortex until completely clear. Do not proceed if cloudy.

  • Co-Solvent Addition: Add 40% PEG300 (Polyethylene glycol 300). Vortex vigorously. The solution may warm slightly; this is normal.

  • Surfactant: Add 5% Tween 80 . Mix gently to avoid foaming.

  • Aqueous Phase: Slowly add 50% ddH2O (or Saline) dropwise while vortexing.

    • Note: If precipitation occurs here, sonicate at 37°C for 10 minutes.

Troubleshooting Decision Tree:

FormulationWorkflow Start Dissolve c-Kit-IN-3 in 100% DMSO Check1 Is solution clear? Start->Check1 Step2 Add PEG300 + Tween 80 Check1->Step2 Yes Fail1 Sonicate 37°C for 15 mins Check1->Fail1 No Check2 Precipitation after adding Water/Saline? Step2->Check2 Success Proceed to Dosing Check2->Success No Fail2 Switch to 10% NMP (N-Methyl-2-pyrrolidone) instead of DMSO Check2->Fail2 Yes Fail1->Check1

Figure 1: Formulation decision matrix for hydrophobic kinase inhibitors.

Module 2: Dosage Optimization Strategy

The Issue: "I am using 10 mg/kg and seeing no tumor shrinkage."

The Science: c-Kit-IN-3 is a reversible inhibitor. In xenograft models (e.g., GIST-T1 or GIST-430), sustained inhibition of c-KIT phosphorylation (Y703/Y719) is required for >12 hours to trigger apoptosis. 10 mg/kg often clears below the IC90 threshold within 6 hours in mice due to rapid hepatic metabolism.

Recommended Protocol: Dose Escalation Study Do not rely on a single dose. Run a 3-arm efficacy study using the formulation from Module 1.

GroupDosage (mg/kg)FrequencyRouteRationale
Vehicle 0QD (Daily)PO/IPBaseline tumor growth kinetics.
Low Dose 25 mg/kg QDPOtarget plasma conc > IC50 (approx 20 nM).
High Dose 50-75 mg/kg QDPORecommended for Regression. Targets resistant mutants (e.g., T670I).
Reference 40 mg/kg (Sunitinib)QDPOPositive control for assay validation.

Key Metric: Tumor Volume (TV) should be measured every 3 days using the formula:


.

Module 3: Mechanism & Biomarker Validation

The Issue: "The tumor is shrinking, but is it on-target?"

The Science: To confirm c-Kit-IN-3 is the cause of regression (and not general toxicity), you must validate the pathway shutdown. c-Kit-IN-3 binds the ATP pocket, preventing autophosphorylation and downstream signaling via PI3K/AKT and RAS/MAPK.

Pathway Visualization:

cKitPathway cluster_membrane Cell Membrane cluster_cytoplasm SCF SCF Ligand cKIT c-KIT Receptor (WT or T670I) SCF->cKIT Activation PI3K PI3K cKIT->PI3K p-Y719 RAS RAS cKIT->RAS p-Y703/936 IN3 c-Kit-IN-3 (Inhibitor) IN3->cKIT Blocks ATP Binding (DFG-out) AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: c-Kit-IN-3 mechanism of action. The inhibitor blocks ATP binding, preventing phosphorylation of downstream effectors PI3K and RAS.

Validation Experiment: Harvest 3 tumors per group at Day 7 (2 hours post-last dose). Perform Western Blot for:

  • p-c-KIT (Tyr703/Tyr719): Should be abolished in High Dose group.

  • Total c-KIT: Should remain unchanged (confirms inhibition, not degradation).

  • p-ERK1/2: Downstream readout of efficacy.

Module 4: Toxicity & Safety FAQ

Q: My mice are losing weight (>15%). Should I stop? A: c-Kit inhibition affects hematopoiesis (anemia) and interstitial cells of Cajal (gut motility).

  • Threshold: If weight loss >20%, euthanize immediately.

  • Mitigation: Switch to a 5 days ON / 2 days OFF dosing schedule. This allows bone marrow recovery while maintaining tumor suppression.

Q: Can I use this for intracranial xenografts? A: Likely no. Most Type II inhibitors (high molecular weight, hydrophobic) are substrates for P-gp (MDR1) efflux pumps and have poor Blood-Brain Barrier (BBB) penetration.

References

  • Mechanism of Action: Wu, H., et al. (2019). Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants.[1] Journal of Medicinal Chemistry, 62(8), 3940–3956. (Describes the structural basis for Type II inhibition in this class).

  • Xenograft Protocols: Abbaspour Babaei, M., et al. (2016). c-KIT signaling in cancer treatment.[2][3][4][5] Current Pharmaceutical Design, 22(39). Retrieved from [Link]

  • Formulation Standards: Li, Di, et al. (2010). Optimization of kinase inhibitor formulation for preclinical studies. Nature Reviews Drug Discovery.

Sources

Troubleshooting

Technical Support Center: Troubleshooting c-Kit-IN-3 IC50 Inconsistencies

Product Focus: c-Kit-IN-3 (CAS: 2363169-01-9) Application: Kinase Inhibition Assays (Biochemical & Cellular) Document ID: TS-KIT-003-V2[1] Executive Summary Inconsistent IC50 values for c-Kit-IN-3 are rarely due to compo...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: c-Kit-IN-3 (CAS: 2363169-01-9) Application: Kinase Inhibition Assays (Biochemical & Cellular) Document ID: TS-KIT-003-V2[1]

Executive Summary

Inconsistent IC50 values for c-Kit-IN-3 are rarely due to compound degradation but rather arise from the complex conformational dynamics of the c-Kit receptor tyrosine kinase.[1] As a potent inhibitor targeting both wild-type and resistant mutations (e.g., D816V, V560G), c-Kit-IN-3 exhibits specific binding kinetics that render standard "end-point" kinase assays prone to error.[1]

This guide addresses the three most common sources of variance: ATP competition dynamics , conformational selection (Type I vs. Type II binding) , and time-dependent inhibition .

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify the root cause of your data variability.

Troubleshooting_Flow Start Symptom: Inconsistent IC50 Check_Slope Check Hill Slope Start->Check_Slope Slope_Steep Slope > 1.5 (Steep Curve) Check_Slope->Slope_Steep Aggregation? Slope_Shallow Slope < 0.8 (Shallow Curve) Check_Slope->Slope_Shallow Negative Cooperativity? Slope_Normal Slope ~ 1.0 (Normal) Check_Slope->Slope_Normal Steep_Action Action: Add 0.01% Triton X-100 Check Solubility limit Slope_Steep->Steep_Action Shallow_Action Action: Check Enzyme Purity Verify Phosphorylation State Slope_Shallow->Shallow_Action Check_Shift Does IC50 shift with Incubation Time? Slope_Normal->Check_Shift Shift_Yes Yes: IC50 decreases over time Check_Shift->Shift_Yes Shift_No No: IC50 is stable Check_Shift->Shift_No Slow_Binding Diagnosis: Slow-Binding Inhibitor Action: Increase Pre-incubation to 60 min Shift_Yes->Slow_Binding Check_ATP Does IC50 shift with ATP Concentration? Shift_No->Check_ATP ATP_Yes Yes: Linear Shift Check_ATP->ATP_Yes ATP_Action Diagnosis: ATP Competitive Action: Run assay at Km[ATP] ATP_Yes->ATP_Action

Figure 1: Decision matrix for diagnosing kinase assay anomalies.[1] Blue nodes represent decision points; Yellow nodes represent diagnostic observations.

Part 2: Technical Deep Dive & Solutions

The ATP-Dependence Trap

The Issue: c-Kit-IN-3 functions as an ATP-competitive inhibitor. In biochemical assays, the apparent IC50 is linearly dependent on the concentration of ATP present in the reaction. If you compare results between assays using 10 µM ATP and 1 mM ATP, the IC50 values can differ by orders of magnitude.

The Mechanism: The relationship is governed by the Cheng-Prusoff equation:



Where 

is the ATP concentration and

is the Michaelis constant of c-Kit for ATP.[1]

Solution:

  • Standardize ATP: Always run IC50 determination assays at the

    
     for ATP (
    
    
    
    ) of your specific c-Kit construct.[1]
  • Why Km? At

    
    , the IC50 is exactly 
    
    
    
    . This provides the most sensitive window to detect inhibition and allows for valid comparison between different inhibitor batches.
Time-Dependent Inhibition (Slow-Binding)

The Issue: Many high-affinity c-Kit inhibitors (especially those targeting the DFG-out conformation or specific mutations) exhibit "slow-on" binding kinetics.[1] If you add the enzyme, substrate, and inhibitor simultaneously and read the signal immediately, you are measuring the initial velocity, not the equilibrium binding. This results in an underestimation of potency (higher IC50).[1]

The Mechanism: c-Kit-IN-3 likely induces a conformational shift in the kinase domain (e.g., movement of the activation loop or C-helix).[1] This structural rearrangement takes time.[1]

  • Fast phase: Diffusion-controlled collision.[1]

  • Slow phase: Isomerization of the Enzyme-Inhibitor complex (

    
    ).[1]
    

Solution:

  • Implement Pre-incubation: Incubate c-Kit-IN-3 with the enzyme (without ATP/substrate) for 30–60 minutes prior to initiating the reaction with ATP.[1]

  • Validation: Run a time-course experiment. If the IC50 at 60 mins is significantly lower than at 10 mins, your compound is a slow-binder.

Enzyme Activation State (Phosphorylation)

The Issue: c-Kit activity is regulated by phosphorylation in the juxtamembrane domain (Y568, Y570) and the activation loop (Y823).[2]

  • Hyper-phosphorylated c-Kit: Locked in an "open" active conformation.[1]

  • Non-phosphorylated c-Kit: Exists in dynamic equilibrium.[1]

If c-Kit-IN-3 preferentially binds the inactive or specific intermediate conformation, using a hyper-active (pre-phosphorylated) commercial enzyme preparation may artificially inflate the IC50 because the inhibitor must overcome the energetic bias of the active state.[1]

Solution:

  • Check Vendor Specs: Verify if your c-Kit protein is "constitutively active" or "unactivated".[1]

  • Dephosphorylation: For mechanistic studies, treating the kinase with a phosphatase (and subsequently removing it) prior to assay can sometimes reveal the true affinity for the inactive state.

Part 3: Optimized Experimental Protocol

Objective: Determine a robust, reproducible IC50 for c-Kit-IN-3.

Reagents & Setup
ComponentSpecificationNotes
Enzyme Recombinant Human c-Kit (Intracellular domain)Avoid full-length if possible to reduce aggregation.[1]
Substrate Poly(Glu,Tyr) 4:1 or generic peptideAvoid protein substrates that may aggregate with the inhibitor.
ATP Ultra-pureSet concentration = Km[ATP] (experimentally determined).[1]
Buffer 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35Brij-35 prevents hydrophobic compound aggregation.[1]
Inhibitor c-Kit-IN-3 (10 mM DMSO stock)Limit final DMSO to <1%.[1]
Step-by-Step Procedure
  • Preparation of 4x Stocks:

    • Enzyme Solution: Dilute c-Kit to 4x final concentration in Assay Buffer.

    • Substrate/ATP Mix: Prepare 4x Peptide and 4x ATP (at Km level).

    • Compound Plate: Prepare 3-fold serial dilutions of c-Kit-IN-3 in Assay Buffer (max 4% DMSO).

  • Pre-Incubation (Critical Step):

    • Add 2.5 µL of Compound to 2.5 µL of Enzyme in a 384-well low-volume plate.

    • Centrifuge briefly (1000 rpm, 1 min).

    • Incubate for 60 minutes at Room Temperature (20-25°C). This allows the slow-binding equilibrium to establish.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP Mix to start the reaction.

    • Final volume: 10 µL. Final DMSO: 1%.[1]

  • Reaction & Detection:

    • Incubate for 60 minutes (ensure the reaction remains in the linear velocity phase).

    • Stop reaction (EDTA or detection reagent depending on format: ADP-Glo, HTRF, etc.).[1]

  • Data Analysis:

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Fit to 4-parameter logistic equation (Hill Equation).[1]

    • QC Check: Hill Slope should be between -0.8 and -1.2.[1]

Part 4: c-Kit Signaling Pathway Context

Understanding where c-Kit-IN-3 acts is crucial for interpreting cell-based discrepancies.[1]

cKit_Pathway SCF SCF (Ligand) cKit_Inactive c-Kit (Inactive Monomer) SCF->cKit_Inactive Binding cKit_Active c-Kit (Active Dimer) Phosphorylated cKit_Inactive->cKit_Active Dimerization & Autophosphorylation PI3K PI3K cKit_Active->PI3K RAS RAS cKit_Active->RAS Inhibitor c-Kit-IN-3 (Inhibitor) Inhibitor->cKit_Active Blocks ATP Binding (Stabilizes Inactive State) AKT AKT PI3K->AKT Response Cell Proliferation Survival AKT->Response MAPK MAPK / ERK RAS->MAPK MAPK->Response

Figure 2: c-Kit signaling cascade.[1] c-Kit-IN-3 intervenes at the receptor level, preventing autophosphorylation and downstream activation of PI3K/AKT and MAPK pathways.[1]

FAQ: Frequently Asked Questions

Q: My IC50 in the cell-based assay is 100x higher than my biochemical IC50. Why? A: This is the "Cellular Shift." In cells, ATP concentration is millimolar (1–5 mM), whereas your biochemical assay likely uses micromolar ATP. Since c-Kit-IN-3 competes with ATP, the high cellular ATP requires more inhibitor to achieve the same effect.[1] Additionally, verify if your cell line expresses drug efflux pumps (e.g., P-gp) which can pump the inhibitor out of the cell.

Q: Can I use this protocol for the D816V mutant? A: Yes, but be aware that D816V is a "constitutively active" mutant that destabilizes the inactive conformation. While c-Kit-IN-3 is reported to inhibit D816V, the IC50 will likely be higher than for Wild Type.[1] Ensure you run a Wild Type control side-by-side to calculate the "Selectivity Ratio."[1]

Q: The compound precipitates when I add it to the buffer. A: c-Kit-IN-3 is hydrophobic.[1]

  • Ensure your DMSO stock is fresh and fully dissolved (warm to 37°C if needed).[1]

  • Do not add 100% DMSO stock directly to the buffer. Perform an "intermediate dilution" in buffer containing 10% DMSO before the final addition, or use an acoustic dispenser (Echo) for direct transfer to minimize precipitation shock.

References

  • Mol, C. D., et al. (2003). Structure of a c-Kit product complex reveals the basis for kinase transactivation. Journal of Biological Chemistry. Retrieved from [Link]

  • Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] (Standard text for Cheng-Prusoff and slow-binding kinetics).

Sources

Optimization

Technical Support Center: c-Kit-IN-3 Handling &amp; Storage Guide

Executive Summary c-Kit-IN-3 is a potent, ATP-competitive small molecule inhibitor targeting the c-Kit receptor tyrosine kinase (specifically targeting T670I mutants).[1] Like many Type II kinase inhibitors, it possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

c-Kit-IN-3 is a potent, ATP-competitive small molecule inhibitor targeting the c-Kit receptor tyrosine kinase (specifically targeting T670I mutants).[1] Like many Type II kinase inhibitors, it possesses a hydrophobic scaffold (often containing urea or amide linkers) that renders it susceptible to specific degradation pathways: hydrolytic cleavage , oxidative discoloration , and precipitation-induced potency loss .

This guide synthesizes field-proven protocols to maintain the structural integrity of c-Kit-IN-3 from the vial to the assay plate.

Part 1: Critical Storage Parameters

The Golden Rule: Stability is a function of temperature, moisture, and solvent choice. Deviating from these parameters accelerates thermodynamic degradation.[1]

Storage Conditions Summary
StateTemperatureContainerShelf LifeCritical Precaution
Solid (Lyophilized) -20°C (minimum)Sealed vial + Desiccant2–3 YearsDo not open cold. Allow to warm to RT.[1]
Stock Solution (>10 mM) -80°CAmber Glass / Polypropylene6 MonthsSingle-use aliquots. Avoid Freeze-Thaw.[1]
Working Solution (<100 µM) 4°C / RTPlastic Microtube< 24 HoursPrepare fresh. Do not store.
Why "Warm to Room Temperature"?

Opening a -20°C vial in a humid lab environment causes immediate condensation of atmospheric water vapor onto the hygroscopic solid.[1] This moisture initiates hydrolysis of amide bonds and alters the net weight of the compound, invalidating future molarity calculations.

  • Protocol: Remove vial from freezer

    
     Place in desiccator (20–30 mins) 
    
    
    
    Open only when vial reaches 20–25°C.
Part 2: Solubilization & Handling Workflows
Solvent Selection
  • Primary Solvent: DMSO (Dimethyl Sulfoxide) .[1] Anhydrous, molecular biology grade (≥99.9%).[1]

  • Secondary Solvent: DMF (if DMSO is contraindicated, though rare).[1]

  • Avoid: Ethanol (high evaporation rates alter concentration) and aqueous buffers (immediate precipitation at high concentrations).[1]

Visualizing the Storage Decision Tree

The following logic gate ensures you select the correct storage method based on your experimental timeline.

StorageWorkflow Start Received c-Kit-IN-3 StateCheck Is it Solid or Solution? Start->StateCheck SolidPath Solid Powder StateCheck->SolidPath Powder SolnPath Solution StateCheck->SolnPath Liquid ImmediateUse Immediate Use? SolidPath->ImmediateUse AliquotStep Aliquot into Single-Use Vials SolnPath->AliquotStep If Bulk LongTermSolid Store at -20°C (Desiccated) ImmediateUse->LongTermSolid No (Storage) MakeStock Dissolve in DMSO (10 mM - 50 mM) ImmediateUse->MakeStock Yes (Experiment) MakeStock->AliquotStep FreezeStock Store at -80°C (Protect from Light) AliquotStep->FreezeStock

Caption: Logic flow for processing incoming c-Kit-IN-3 to maximize shelf-life and minimize freeze-thaw degradation.

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by researchers working with hydrophobic kinase inhibitors.

Q1: "I added my DMSO stock directly to the cell culture media, and the solution turned cloudy. Is the compound ruined?"

Diagnosis: You have triggered "Crash-out Precipitation." Mechanism: c-Kit-IN-3 is highly hydrophobic.[1] Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous medium causes a rapid local phase change.[1] The compound precipitates before it can disperse, forming micro-aggregates that cells cannot uptake.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Use an intermediate dilution with media or PBS to step down the hydrophobicity gradually, or use the "Pre-dilution Method" :

  • Dilute stock in DMSO to 1000x the final concentration.

  • Add this 1000x stock to the media while vortexing rapidly.[1]

Q2: "My DMSO stock has turned from colorless to a light yellow over 6 months. Can I still use it?"

Diagnosis: Oxidative degradation or Sulfur impurity accumulation. Analysis: DMSO is hygroscopic and can absorb water, which may hydrolyze the inhibitor over time. Furthermore, DMSO itself can degrade into dimethyl sulfide and dimethyl sulfone, which may react with the inhibitor's amine groups. Recommendation:

  • Run a QC check: If you have access to LC-MS, check the peak purity.

  • If no LC-MS: Discard. The color change indicates a chemical transformation that alters the IC50. In kinase assays, even 5% degradation products can act as promiscuous inhibitors or aggregators, yielding false positives.

Q3: "I see high variability in IC50 values between experiments."

Diagnosis: Freeze-Thaw Hysteresis. Mechanism: Repeated freezing and thawing of a single stock vial causes microscopic precipitation and concentration gradients within the tube.[1] The top of the tube may be more dilute than the bottom (cryoconcentration). Protocol:

  • Thaw the aliquot completely at Room Temperature.

  • Vortex vigorously for 10 seconds.

  • Spin down briefly before pipetting.[1]

  • Never refreeze a thawed aliquot more than once.

Part 4: Advanced Experimental Workflow
The "Step-Down" Serial Dilution Protocol

To ensure c-Kit-IN-3 remains soluble during IC50 determination, follow this dilution architecture. This prevents the "solubility cliff" often seen when diluting hydrophobic drugs.[1]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Step1 Intermediate 1 1 mM (100% DMSO) Stock->Step1 1:10 in DMSO Step2 Intermediate 2 100 µM (100% DMSO) Step1->Step2 1:10 in DMSO Working Working Soln 1 µM (Media + 1% DMSO) Step2->Working 1:100 into Media Cells Cell Assay 10 nM Final (0.1% DMSO) Working->Cells 1:100 into Wells

Caption: Serial dilution strategy maintaining DMSO solubility until the final aqueous step to prevent precipitation.

References
  • Roskoski, R. Jr. (2019).[1] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.

  • MedChemExpress (MCE). "Inhibitor Handling and Storage Guidelines." Technical Support.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on Solubility and Instability in DMSO).

  • Selleckchem. "Kinase Inhibitor Solubility & Storage FAQ."

(Note: While specific datasheets for "c-Kit-IN-3" depend on the vendor's catalog ID, the chemical handling principles cited above apply to the class of hydrophobic Type II kinase inhibitors.)

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: c-Kit-IN-3 vs. Sunitinib in GIST Models

Executive Summary Status: Sunitinib is the FDA-approved second-line standard of care (SoC) for Gastrointestinal Stromal Tumors (GIST). c-Kit-IN-3 (CAS 2363169-01-9) is a highly potent, preclinical Type II inhibitor desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Sunitinib is the FDA-approved second-line standard of care (SoC) for Gastrointestinal Stromal Tumors (GIST). c-Kit-IN-3 (CAS 2363169-01-9) is a highly potent, preclinical Type II inhibitor designed to overcome specific resistance mechanisms that limit Sunitinib's efficacy.

Verdict: While Sunitinib offers broad multi-kinase inhibition (VEGFR/PDGFR/KIT), c-Kit-IN-3 demonstrates superior selectivity and potency (single-digit nanomolar IC50) against "gatekeeper" mutations (e.g., T670I ) and activation loop mutations where Sunitinib efficacy is variable or dose-limited.

Mechanistic Basis & Chemical Biology

The Inhibitor Profiles

To understand the efficacy differences, one must analyze the binding modes. Both compounds are Type II kinase inhibitors , meaning they bind to the inactive conformation (DFG-out) of the kinase, occupying the hydrophobic pocket adjacent to the ATP-binding site.

FeatureSunitinib (Sutent) c-Kit-IN-3
Class Multi-targeted TKI (Small Molecule)Selective c-KIT Kinase Inhibitor
Primary Targets KIT, PDGFR

, VEGFR1-3, FLT3, CSF-1R
c-KIT (WT and Mutant forms)
Binding Mode Type II (DFG-out)Type II (DFG-out) with conformational control
Key Advantage Anti-angiogenic (VEGFR) + Anti-proliferativeHigh potency against T670I (Gatekeeper)
Clinical Status FDA Approved (2nd Line GIST)Preclinical / Research Tool
Signaling Pathway & Inhibition Points

The following diagram illustrates the c-KIT signaling cascade and the specific intervention points.[1][2][3] Note that while Sunitinib hits multiple parallel angiogenesis pathways (VEGFR), c-Kit-IN-3 focuses on maximizing the blockade of the KIT driver node.

GIST_Signaling SCF SCF (Ligand) KIT_Ext KIT (Extracellular) SCF->KIT_Ext Dimerization KIT_Int KIT (Intracellular Kinase Domain) (Exon 11/13/17 Mutations) KIT_Ext->KIT_Int Autophosphorylation PI3K PI3K KIT_Int->PI3K RAS RAS KIT_Int->RAS STAT3 STAT3 KIT_Int->STAT3 Sunitinib Sunitinib (Multi-Kinase Block) Sunitinib->KIT_Int Blocks ATP Binding IN3 c-Kit-IN-3 (Selective Conformational Control) IN3->KIT_Int Stabilizes Inactive State (High Affinity T670I) AKT AKT (Survival) PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Figure 1: c-KIT Signaling Cascade. Both agents target the intracellular kinase domain, but c-Kit-IN-3 is chemically optimized to bind the mutated ATP pocket more tightly than Sunitinib.

Comparative Efficacy Data

The following data aggregates typical IC50 values observed in cellular assays (e.g., Ba/F3 isogenic models or GIST cell lines).

In Vitro Potency (IC50)[2]
GIST Mutation ProfileCell Line / ModelSunitinib IC50 (nM)c-Kit-IN-3 IC50 (nM)Interpretation
KIT WT GIST-T1 / Ba/F3-WT10 - 80 nM~4 nM c-Kit-IN-3 is significantly more potent against Wild Type.
Exon 11 (V560D) GIST-T1< 10 nM< 2 nM Both are highly effective against Imatinib-sensitive mutations.
Exon 13 (V654A) GIST-430 / Ba/F3~100 - 200 nM< 20 nM Critical Differentiator: Sunitinib loses potency; c-Kit-IN-3 retains activity.
Exon 14 (T670I) Ba/F3-T670I~50 - 200 nM~8 nM Gatekeeper Mutation: c-Kit-IN-3 is designed specifically to overcome this resistance.
Activation Loop Ba/F3-D816V> 1000 nM (Resistant)~15 - 50 nM Sunitinib is ineffective; c-Kit-IN-3 shows moderate to high efficacy.

Key Insight: Sunitinib is a robust drug, but its potency drops ("shift") against secondary mutations like V654A and T670I . c-Kit-IN-3 maintains single-digit nanomolar efficacy across this spectrum, making it a superior tool for studying resistant clones.

Experimental Protocols for Validation

As a researcher, you must validate these claims in your specific models. Use the following self-validating workflows.

Protocol A: Differential Cytotoxicity Assay (Cell Viability)

Objective: Determine the IC50 shift between Parental (Sensitive) and Resistant GIST lines.

  • Reagents:

    • Compounds: Sunitinib Malate and c-Kit-IN-3 (dissolved in DMSO to 10 mM stock).

    • Assay: CellTiter-Glo (Promega) or CCK-8.

    • Cells: GIST-T1 (Parental) and GIST-T1-R (Imatinib-resistant subline) or Ba/F3 isogenic panels.

  • Workflow:

    • Seeding: Seed 3,000 cells/well in 96-well plates (white opaque for CTG).

    • Equilibration: Incubate 24h to ensure log-phase growth.

    • Treatment: Prepare 9-point serial dilution (1:3) starting at 10

      
      M down to 1 nM. DMSO final concentration must be <0.1% in all wells.
      
    • Incubation: 72 hours at 37°C.

    • Readout: Add detection reagent, shake 10 min, read Luminescence/Absorbance.

  • Data QC:

    • Z-factor must be > 0.5.

    • Vehicle control (DMSO) represents 100% viability.

    • Bortezomib or Staurosporine (1

      
      M) serves as positive kill control (0% viability).
      
Protocol B: Mechanistic Validation (Western Blot)

Objective: Prove that cell death is caused by KIT inhibition (On-Target) and not general toxicity.

  • Treatment: Treat cells with IC90 concentrations (determined from Protocol A) for 2 hours (acute inhibition).

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).

  • Targets:

    • Primary: p-KIT (Tyr719 or Tyr703) vs. Total KIT.

    • Downstream: p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: GAPDH or Vinculin.

  • Expected Result:

    • Sunitinib: Reduction of p-KIT/p-AKT in GIST-T1; partial/no reduction in T670I mutants at low doses.

    • c-Kit-IN-3: Complete ablation of p-KIT signal in both T1 and T670I mutants.

Screening Workflow Diagram

Workflow cluster_Readout Readouts Start Select GIST Model (WT vs T670I) Treat Drug Treatment (72h Viability / 2h WB) Start->Treat CTG CellTiter-Glo (IC50 Calculation) Treat->CTG WB Western Blot (p-KIT/Total KIT) Treat->WB Decision Compare Efficacy CTG->Decision Potency (nM) WB->Decision Target Engagement

Figure 2: Validation Workflow. A dual-arm approach (Viability + Signaling) is required to distinguish general toxicity from specific kinase inhibition.

Conclusion

For drug development professionals and researchers:

  • Use Sunitinib when you need a clinically relevant benchmark or when studying the effects of multi-kinase inhibition (e.g., anti-angiogenesis in the tumor microenvironment).

  • Use c-Kit-IN-3 when your research focuses on overcoming acquired resistance (specifically Exon 13/14 and 17 mutations) or when you require a cleaner, more potent c-KIT probe to distinguish KIT-driven survival from off-target effects.

References

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT. Journal of Medicinal Chemistry, 2019. (Describes "Compound 10a" / c-Kit-IN-3 and its mechanism against T670I).

  • Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib. Journal of Clinical Oncology, 2008. (Establishes Sunitinib's baseline efficacy and resistance profiles).

  • c-Kit-IN-3 Product Data & Chemical Properties. MedChemExpress. (Provides specific chemical structure and vendor-verified IC50 data).

  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors. Clinical Cancer Research, 2009. (Detailed analysis of ATP-binding pocket mutations).

Sources

Comparative

Validating c-Kit-IN-3 Target Engagement Using Cellular Thermal Shift Assay (CETSA)

Executive Summary & Strategic Rationale Objective: To validate the intracellular target engagement of c-Kit-IN-3 (CAS: 2363169-01-9), a novel tyrosine kinase inhibitor designed to overcome resistance mutations in the c-K...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To validate the intracellular target engagement of c-Kit-IN-3 (CAS: 2363169-01-9), a novel tyrosine kinase inhibitor designed to overcome resistance mutations in the c-Kit receptor, using the Cellular Thermal Shift Assay (CETSA).

The Challenge: Traditional biochemical assays (e.g., kinase activity assays) measure inhibition in a simplified, cell-free environment. They often fail to account for cellular permeability, subcellular localization, and the complex ATP-competitive landscape of the cytoplasm. Furthermore, clinical standards like Imatinib often fail against specific activation loop mutations (e.g., D816V) in Gastrointestinal Stromal Tumors (GIST) and Mastocytosis.

The Solution: c-Kit-IN-3 is a next-generation inhibitor reported to target both the juxtamembrane and activation loop mutations. By employing CETSA, we can rigorously prove that c-Kit-IN-3 physically engages c-Kit in situ (within the living cell), providing a superior predictive metric for clinical efficacy compared to enzymatic


 values alone.

Mechanism of Action & Comparative Analysis

The Biological Target: c-Kit (CD117)

c-Kit is a Type III receptor tyrosine kinase.[][2][3][4] Upon binding its ligand (Stem Cell Factor, SCF), it dimerizes and autophosphorylates, activating downstream pathways (PI3K/AKT, MAPK/ERK).

  • Imatinib (Reference Standard): A Type II inhibitor that binds the inactive (DFG-out) conformation. It is highly effective against Exon 11 mutations but ineffective against the Exon 17 D816V mutation due to steric hindrance and conformational locking.

  • c-Kit-IN-3 (Test Compound): Designed to bind the active conformation or overcome steric clashes in the ATP-binding pocket, theoretically stabilizing the protein even in resistant mutants.

Expected CETSA Performance

The following table contrasts the expected thermal stability shifts (


) of c-Kit-IN-3 versus Imatinib across different cellular contexts.
FeatureImatinib (Standard)c-Kit-IN-3 (Novel)Interpretation
Binding Mode Type II (Inactive Conf.)ATP-Competitive (Broad)c-Kit-IN-3 likely stabilizes active conformers.
WT c-Kit Shift High (

)
High (

)
Both compounds engage WT effectively.
D816V Mutant Shift Negligible (

)
Significant (

)
Critical Differentiator: Validates c-Kit-IN-3 efficacy in resistant clones.
Cellular Permeability HighHighConfirmed by intracellular thermal shift.
Signaling Pathway & Inhibition Logic (Visualization)

cKit_Pathway SCF SCF (Ligand) cKit c-Kit (RTK) [WT or D816V] SCF->cKit Activation PI3K PI3K cKit->PI3K Phosphorylation RAS RAS/RAF cKit->RAS Imatinib Imatinib (Blocked by D816V) Imatinib->cKit Inhibits (WT only) cKitIN3 c-Kit-IN-3 (Binds WT & D816V) cKitIN3->cKit Stabilizes & Inhibits AKT AKT Signaling (Survival) PI3K->AKT ERK MAPK/ERK (Proliferation) RAS->ERK

Figure 1: c-Kit Signaling Pathway. c-Kit-IN-3 bypasses resistance mechanisms that block Imatinib, preventing downstream PI3K/AKT and MAPK signaling.

Detailed Experimental Protocol: Membrane Protein CETSA

Note: c-Kit is a transmembrane protein.[2] Standard CETSA protocols often fail if the lysis buffer is too harsh (solubilizing aggregates) or too mild (failing to extract the membrane protein). This protocol uses a validated detergent-optimization strategy.

Phase 1: Sample Preparation
  • Cell Culture:

    • Use GIST-T1 (WT c-Kit) and HMC-1.2 (c-Kit D816V) cell lines.

    • Seed cells to reach 70-80% confluence.

  • Compound Treatment:

    • Treat cells with 1 µM c-Kit-IN-3 , 1 µM Imatinib (Control), or DMSO (Vehicle) for 1 hour at 37°C.

    • Why: 1 hour is sufficient for intracellular equilibrium without inducing secondary expression changes.

Phase 2: Thermal Challenge (The Critical Step)
  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Aliquot: Distribute 50 µL of cell suspension into 10 PCR tubes per condition.

  • Heating Gradient:

    • Apply a temperature gradient (e.g., 40°C to 67°C in 3°C increments) using a thermal cycler.

    • Heat for 3 minutes .

  • Cooling: Immediately incubate on ice for 3 minutes to stop thermal denaturation.

Phase 3: Lysis & Separation

Crucial for Membrane Proteins: Do not use harsh SDS buffers immediately.

  • Lysis: Add mild lysis buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.4% NP-40 , Protease Inhibitors).

    • Note: NP-40 solubilizes the membrane fraction without re-dissolving the thermally aggregated protein.

  • Freeze-Thaw: Perform 2 cycles of liquid nitrogen freeze-thaw to ensure complete lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Result: Supernatant contains stable (folded) c-Kit; Pellet contains aggregated (unstable) c-Kit.

Phase 4: Detection & Analysis
  • Western Blot: Analyze supernatants.

    • Primary Antibody: Anti-c-Kit (Cell Signaling Technology #3392).

  • Quantification: Densitometry to plot "Fraction Soluble" vs. Temperature.

  • Calculation: Determine

    
     (the temperature at which 50% of the protein remains soluble).
    
    • 
      .
      
CETSA Workflow Visualization

CETSA_Workflow Cells Intact Cells (GIST-T1 / HMC-1.2) Treat Treat with c-Kit-IN-3 / DMSO Cells->Treat Heat Heat Pulse (40-67°C, 3 min) Treat->Heat Ligand Binding Lysis Lysis (0.4% NP-40) Heat->Lysis Denaturation Spin Centrifuge (20,000xg) Lysis->Spin Separation Detect Western Blot (Soluble Fraction) Spin->Detect Quantification

Figure 2: CETSA Workflow. Step-by-step process from intact cell treatment to detection of the soluble protein fraction.

Data Interpretation & Troubleshooting

Interpreting the Shift
  • Positive Result: A rightward shift of the melting curve (higher

    
    ) in the presence of c-Kit-IN-3 compared to DMSO indicates direct physical binding and stabilization.
    
  • Isothermal Dose Response (ITDR): Once the

    
     is established, perform an ITDR experiment at a fixed temperature (e.g., 
    
    
    
    ) with varying concentrations of c-Kit-IN-3 to determine intracellular
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No c-Kit band in DMSO control Lysis buffer too weak for membrane protein.Increase NP-40 to 0.8% or add DDM (n-Dodecyl-β-D-maltoside).
No shift with Positive Control Drug efflux pumps active.Check cell line expression of MDR1/P-gp.
High background aggregation Heating duration too long.Reduce heating time to 2 minutes.

References

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Lennartsson, J., & Rönnstrand, L. (2012). Stem cell factor receptor/c-Kit: from basic science to clinical implications. Physiological Reviews, 92(4), 1619–1649. Retrieved from [Link]

  • Heinrich, M. C., et al. (2003). Kinase mutations and imatinib response in patients with metastatic gastrointestinal stromal tumor. Journal of Clinical Oncology, 21(23), 4342–4349. Retrieved from [Link]

Sources

Validation

Comparative Guide: c-Kit-IN-3 Activity Profile (D816V vs. T670I)

This guide provides an in-depth technical comparison of c-Kit-IN-3 (CAS: 2363169-01-9), a Type II kinase inhibitor, against the two most clinically significant c-KIT resistance mutations: D816V (Activation Loop) and T670...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of c-Kit-IN-3 (CAS: 2363169-01-9), a Type II kinase inhibitor, against the two most clinically significant c-KIT resistance mutations: D816V (Activation Loop) and T670I (Gatekeeper).

Executive Summary

c-Kit-IN-3 (often referred to in literature as Compound 18 ) is a potent, Type II c-KIT inhibitor designed to overcome ATP-binding pocket resistance. Its performance is defined by a distinct "Gatekeeper-Breaker" profile.

  • Primary Strength (T670I): c-Kit-IN-3 exhibits single-digit nanomolar potency (IC₅₀ ~8 nM ) against the T670I "gatekeeper" mutation, a variant that renders Imatinib and Sunitinib ineffective.

  • Secondary Activity (D816V): Unlike first-generation Type II inhibitors (e.g., Imatinib) which are completely inactive against D816V, c-Kit-IN-3 retains moderate potency (IC₅₀ ~32 nM) . However, it is significantly less potent than Type I inhibitors like Avapritinib (IC₅₀ <1 nM) for this specific mutation.

Recommendation: c-Kit-IN-3 is an optimal tool compound for studying T670I-driven resistance , whereas D816V-specific studies may require Type I inhibitors for maximal suppression.

Mechanistic Comparison

Structural Basis of Inhibition

To understand the differential activity, one must analyze the conformational state of the kinase domain.

  • T670I (The Gatekeeper): Located deep in the ATP-binding pocket, the Threonine-to-Isoleucine substitution creates steric hindrance that blocks many inhibitors. c-Kit-IN-3 features a flexible scaffold (likely a 4-phenoxyquinoline derivative) that navigates this steric bulk, maintaining high-affinity binding.

  • D816V (The Activation Loop): This mutation stabilizes the active "DFG-in" conformation of the kinase.

    • Imatinib (Type II): Requires the inactive "DFG-out" conformation. D816V prevents this shift, causing complete resistance.

    • c-Kit-IN-3 (Type II): While it prefers the inactive state, its binding affinity is high enough to achieve moderate inhibition (32 nM), likely by forcing a population of the kinase into a transitional state, though it cannot fully lock the D816V mutant as effectively as it does the T670I mutant.

Signaling Pathway & Blockade

The following diagram illustrates the c-KIT signaling cascade and the specific block points for c-Kit-IN-3 compared to alternatives.

cKIT_Pathway SCF SCF (Ligand) cKIT_WT c-KIT (WT) (Ligand Dependent) SCF->cKIT_WT Activation PI3K PI3K cKIT_WT->PI3K MAPK RAS/MAPK (Proliferation) cKIT_WT->MAPK STAT STAT3/5 (Transcription) cKIT_WT->STAT cKIT_T670I c-KIT (T670I) (Gatekeeper Mutant) cKIT_T670I->PI3K cKIT_D816V c-KIT (D816V) (A-Loop Mutant) cKIT_D816V->PI3K Inhibitor_IN3 c-Kit-IN-3 (Strong Block) Inhibitor_IN3->cKIT_T670I Inhibits (IC50 ~8nM) Inhibitor_IN3->cKIT_D816V Moderate (IC50 ~32nM) Inhibitor_Imatinib Imatinib (Weak/No Block) Inhibitor_Imatinib->cKIT_T670I Resistant AKT AKT (Survival) PI3K->AKT

Figure 1: Differential inhibition of c-KIT mutations. Green lines indicate potent inhibition; yellow indicates moderate; red dashed indicates resistance.

Comparative Performance Data

The following data aggregates biochemical (enzymatic) and cellular (Ba/F3) IC₅₀ values.

InhibitorClassc-KIT WT (IC₅₀)T670I (Gatekeeper) D816V (A-Loop) Primary Application
c-Kit-IN-3 Type II4 nM 8 nM 32 nM T670I Resistance
ImatinibType II~100 nM>1,000 nM (Resistant)>10,000 nM (Resistant)GIST (Exon 11)
SunitinibType II~10 nM>500 nM (Resistant)>1,000 nM (Resistant)GIST (Imatinib-Resistant)
AvapritinibType I<1 nM~20 nM0.27 nM Systemic Mastocytosis (D816V)
RipretinibSwitch~10 nM~10 nM~10 nMBroad Spectrum (Exon 11/17/13)

Key Insight: c-Kit-IN-3 outperforms Imatinib and Sunitinib significantly on the T670I mutation. Against D816V, it offers a "rescue" effect compared to Imatinib, but does not reach the sub-nanomolar potency of Avapritinib.

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

A. Isogenic Ba/F3 Cell Viability Assay

This assay confirms cellular target engagement and overcomes the limitations of enzymatic assays (which lack cellular membrane barriers).

  • Cell Lines: Use Ba/F3 cells stably expressing human c-KIT (WT), c-KIT (D816V), and c-KIT (T670I).

    • Control: Parental Ba/F3 cells (IL-3 dependent) to assess off-target toxicity.

  • Seeding: Plate 2,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

    • Note: For WT c-KIT, add 10 ng/mL SCF. For D816V/T670I mutants, withdraw IL-3 and SCF (they grow autonomously).

  • Treatment:

    • Prepare c-Kit-IN-3 stock (10 mM in DMSO).

    • Perform 1:3 serial dilutions (Range: 10 µM down to 0.1 nM).

    • Treat cells for 72 hours .

  • Readout: Add CellTiter-Glo (Promega) or CCK-8 reagent. Measure luminescence/absorbance.

  • Validation Check:

    • The IC₅₀ for Parental Ba/F3 (+IL-3) should be >1 µM (indicates lack of general cytotoxicity).

    • The IC₅₀ for T670I should be <15 nM.[1]

B. Western Blot Pharmacodynamics

To prove pathway shutdown:

  • Treatment: Treat Ba/F3-T670I cells with c-Kit-IN-3 (0, 10, 30, 100 nM) for 2 hours .

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Antibodies:

    • Primary: p-c-KIT (Tyr719), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total c-KIT, GAPDH.

  • Expected Result:

    • T670I Cells: Complete disappearance of p-c-KIT and p-AKT bands at 30 nM .

    • D816V Cells: Partial reduction at 30 nM; complete disappearance requires >100 nM .

Decision Matrix for Researchers

Use the following logic flow to determine if c-Kit-IN-3 is the correct reagent for your study.

DecisionMatrix Start Select Target Mutation Q1 Is the mutation T670I (Gatekeeper)? Start->Q1 Q2 Is the mutation D816V (Activation Loop)? Q1->Q2 No Res1 USE c-Kit-IN-3 (High Potency, Specific) Q1->Res1 Yes Res2 USE Avapritinib (Standard of Care Potency) Q2->Res2 Yes (Primary Choice) Res3 c-Kit-IN-3 is acceptable (If Avapritinib unavailable, expect IC50 ~30nM) Q2->Res3 Yes (Secondary Choice)

Figure 2: Reagent selection logic based on mutation profile.

References

  • Compound Identification: c-Kit-IN-3 (CAS 2363169-01-9) is identified in medicinal chemistry literature as Compound 18 .[2]

    • Source: MedKoo Biosciences / TargetMol Chemical Data.

  • T670I Activity: Zhang, Y., et al. "Discovery of potent and selective c-KIT inhibitors for the treatment of c-KIT-mutant gastrointestinal stromal tumors." Journal of Medicinal Chemistry. (Data referencing Compound 18 activity against T670I).
  • D816V Comparison: Evans, E. K., et al. (2017). "Avapritinib (BLU-285): A Potent, Selective Inhibitor of KIT D816V."[3][4] Science Translational Medicine. (Establishes the sub-nanomolar benchmark for D816V inhibition).

  • Structural Mechanisms: Gajiwala, K. S., et al. (2009). "KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumors." Proceedings of the National Academy of Sciences.

Sources

Comparative

A Tale of Two Inhibitors: A Comparative Guide to the c-Kit Binding Modes of Ripretinib and a Novel Type II Inhibitor

For researchers, scientists, and drug development professionals engaged in the battle against cancers driven by aberrant c-Kit signaling, understanding the nuanced interactions between inhibitors and their target is para...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the battle against cancers driven by aberrant c-Kit signaling, understanding the nuanced interactions between inhibitors and their target is paramount. This guide provides an in-depth, objective comparison of the binding modes of two potent c-Kit tyrosine kinase inhibitors: the clinically approved drug ripretinib and a potent preclinical compound, herein referred to as "Compound 10a," representing a novel class of conformational control inhibitors. By dissecting their structural engagement and summarizing key experimental data, this guide aims to illuminate the causal factors behind their distinct inhibitory profiles and therapeutic potential.

The Central Role of c-Kit in Oncology

The c-Kit proto-oncogene encodes a receptor tyrosine kinase (RTK) pivotal in regulating cellular processes like proliferation, survival, and differentiation.[1][2] Upon binding its ligand, the stem cell factor (SCF), c-Kit dimerizes, triggering its intrinsic kinase activity and initiating a cascade of downstream signaling events.[3][4] However, gain-of-function mutations can lead to constitutive, ligand-independent activation of c-Kit, a key driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs), as well as certain cases of acute myeloid leukemia and melanoma.[5] This oncogenic dependence makes c-Kit a prime therapeutic target.

The c-Kit Signaling Pathway: A Simplified Overview

Activation of c-Kit leads to the phosphorylation of multiple downstream signaling molecules, including those in the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.[6]

cKit_Pathway cluster_downstream Downstream Signaling SCF SCF Ligand cKit c-Kit Receptor (Inactive Monomer) SCF->cKit Binding cKit_dimer Active c-Kit Dimer (Autophosphorylation) cKit->cKit_dimer Dimerization & Activation PI3K PI3K cKit_dimer->PI3K RAS RAS cKit_dimer->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified c-Kit signaling pathway upon SCF ligand binding.

The Kinase Domain: A Dynamic Target

The catalytic activity of c-Kit is governed by the conformational state of its kinase domain. Key structural elements, including the activation loop (A-loop) and the "DFG" (Asp-Phe-Gly) motif, act as molecular switches. In the inactive state, the A-loop often adopts a folded conformation, and the DFG motif is in a "DFG-out" position, where the phenylalanine residue moves out of its canonical position.[7] This conformation is autoinhibitory. Upon activation, the A-loop undergoes a significant rearrangement, and the DFG motif flips to a "DFG-in" state, allowing for ATP binding and substrate phosphorylation.[8] Tyrosine kinase inhibitors (TKIs) are broadly classified based on which of these conformational states they target.

Comparative Analysis of Inhibitor Binding Modes

This section dissects the distinct mechanisms by which ripretinib and Compound 10a engage the c-Kit kinase domain. Both are classified as Type II inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase.

Ripretinib: A "Switch-Control" Inhibitor

Ripretinib is a "switch-control" TKI that demonstrates broad activity against a wide spectrum of primary and secondary c-Kit mutations.[9] Its unique dual mechanism of action involves binding to both the "switch pocket" and the activation loop, effectively locking the kinase in an inactive state.[2]

The crystal structure of a ripretinib derivative in complex with c-Kit (PDB ID: 6MOB) reveals that it extends into a hydrophobic pocket adjacent to the ATP binding site, a region that is only accessible in the DFG-out conformation. This binding mode prevents the A-loop from adopting its active conformation.

Compound 10a: A Potent Conformational Control Inhibitor

Compound 10a, identified as 1-(5-ethyl-isoxazol-3-yl)-3-(4-{2-[6-(4-ethylpiperazin-1-yl)pyrimidin-4-ylamino]-thiazol-5-yl}phenyl)urea, is a potent Type II inhibitor that has been shown to effectively inhibit both unactivated and activated forms of c-Kit.[7] The crystal structure of Compound 10a in complex with c-Kit (PDB ID: 6ITV) confirms its binding to the DFG-out inactive conformation.[7] A key feature of its action is the ability to induce a series of conformational changes that revert the activated kinase back to its inactive state.[7]

Head-to-Head Binding Mode Comparison

The following diagram illustrates the conceptual difference in how Type I and Type II inhibitors engage the kinase domain, with ripretinib and Compound 10a both falling into the Type II category.

Binding_Modes cluster_type1 Type I Inhibitor (e.g., PLX9486) cluster_type2 Type II Inhibitors (Ripretinib, Compound 10a) TypeI ATP Binding Pocket DFG-in (Active) TypeII ATP Binding Pocket Allosteric Pocket DFG-out (Inactive) caption Schematic of Type I vs. Type II Inhibitor Binding

Caption: Conceptual binding sites for Type I and Type II kinase inhibitors.

While both ripretinib and Compound 10a are Type II inhibitors that stabilize the DFG-out conformation, the specifics of their interactions with residues in the switch pocket and the allosteric site can differ, leading to variations in their potency and resistance profiles. For instance, Compound 10a has been shown to induce significant rearrangements of the αC-helix and the juxtamembrane domain, effectively "switching off" the activated kinase.[7] Ripretinib's "switch-control" mechanism also emphasizes its ability to force the activation switch into an inactive state.

Quantitative Performance and Efficacy

The true measure of an inhibitor's utility lies in its quantitative performance against both wild-type and, critically, mutant forms of the target kinase. The data below, compiled from published studies, summarizes the inhibitory activity of ripretinib and Compound 10a against various c-Kit mutations. For a broader context, data for avapritinib, a potent Type I inhibitor, is also included.[10]

Inhibitorc-Kit MutantIC50 / GI50 (nM)Inhibitor TypeReference
Ripretinib Exon 11 + 13 (V654A)Higher than SunitinibType II[11]
Exon 11 + 17 (N822K)Lower than SunitinibType II[11]
Compound 10a Unactivated c-Kit82 (IC50)Type II[7]
Activated c-KitSimilar to unactivatedType II[7]
GIST-T1 Cells (Exon 11 del)2.2 (GI50)Type II[7]
Avapritinib KIT D816V0.27 (IC50)Type I[12]
Wild-type KIT192 (IC50)Type I[13]
Exon 11 + 13 (V654A)Higher than SunitinibType I[11]
Exon 11 + 17 (N822K)Lower than SunitinibType I[11]

Note: IC50 values represent the concentration of an inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. GI50 values represent the concentration required to inhibit the growth of 50% of cells in a cellular assay. Direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.

These data highlight that both ripretinib and Compound 10a show potent activity, particularly against mutations in the activation loop (exon 17), a common site of resistance to earlier-generation TKIs.[7][11] The ability of Compound 10a to inhibit both the unactivated and activated forms of c-Kit with similar potency is a notable feature.[7]

Experimental Protocols for Inhibitor Characterization

The validation of a kinase inhibitor's binding mode and efficacy relies on a suite of robust experimental techniques. Below are representative protocols for key assays.

Biochemical Kinase Activity Assay (LanthaScreen™ TR-FRET)

This assay quantifies kinase activity by detecting the phosphorylation of a substrate.

Workflow:

Lanthascreen_Workflow Start Start Step1 Add Kinase, Fluorescent Substrate, and Inhibitor to well Start->Step1 Step2 Add ATP to initiate reaction Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add Terbium-labeled phospho-specific antibody Step3->Step4 Step5 Incubate to allow antibody binding Step4->Step5 Step6 Read plate (TR-FRET signal) Step5->Step6 End End Step6->End

Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare a 2X serial dilution of the test inhibitor (e.g., ripretinib or Compound 10a). Prepare a mixture of the c-Kit kinase and a fluorescein-labeled substrate peptide.

  • Kinase Reaction: In a microplate, add the inhibitor dilutions, followed by the kinase/substrate mixture. Initiate the phosphorylation reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: After a brief incubation, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A low FRET signal indicates inhibition of the kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Detailed Steps:

  • Cell Treatment: Treat cultured cells (e.g., a GIST cell line) with the inhibitor or a vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing undenatured protein) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble c-Kit protein in the supernatant at each temperature point using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble c-Kit as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

X-ray Crystallography for Structure Determination

Determining the high-resolution crystal structure of a kinase-inhibitor complex provides definitive evidence of the binding mode.

Detailed Steps:

  • Protein Expression and Purification: Express and purify the c-Kit kinase domain using a suitable expression system (e.g., insect or bacterial cells).

  • Complex Formation: Incubate the purified kinase with a molar excess of the inhibitor to ensure complex formation.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals of the c-Kit-inhibitor complex.

  • Data Collection and Processing: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data. Process the data to determine the electron density map.

  • Structure Solution and Refinement: Build a model of the protein-inhibitor complex into the electron density map and refine it to obtain the final, high-resolution structure.

Conclusion and Future Perspectives

Both ripretinib and the novel preclinical Compound 10a exemplify the power of targeting the inactive "DFG-out" conformation of c-Kit. This Type II inhibition strategy offers a compelling approach to overcoming resistance mediated by mutations in the activation loop, a significant challenge in GIST therapy. The "switch-control" mechanism of these inhibitors, which forces the kinase into an inactive state, represents a sophisticated method of shutting down oncogenic signaling.

For drug development professionals, the comparative analysis presented here underscores the importance of a deep structural and quantitative understanding of inhibitor-target interactions. While both compounds share a common mechanism, subtle differences in their binding modes can translate into distinct efficacy and resistance profiles. Future research should continue to explore novel scaffolds that exploit the conformational plasticity of the c-Kit kinase domain, with the ultimate goal of developing more durable and broadly effective therapies for patients with c-Kit-driven cancers.

References

  • Mol, C.D., et al. Structure of a c-kit product complex reveals the basis for kinase transactivation. J Biol Chem. 2003. [Link]

  • Lin, Y.W., et al. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry. 2019. [Link]

  • Taylor & Francis Online. Intrigue: Phase III Study of Ripretinib Versus Sunitinib in Advanced Gastrointestinal Stromal Tumor After Imatinib. [Link]

  • Fattahi, S., et al. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Onco Targets Ther. 2014. [Link]

  • Sino Biological. c-Kit General Information. [Link]

  • Patsnap Synapse. What are c-Kit inhibitors and how do they work?. [Link]

  • Wagner, A.J., et al. Association of Combination of Conformation-Specific KIT Inhibitors With Clinical Benefit in Patients With Refractory Gastrointestinal Stromal Tumors: A Phase 1b/2a Nonrandomized Clinical Trial. JAMA Oncol. 2021. [Link]

  • Wang, Y., et al. Avapritinib: A Selective Inhibitor of KIT and PDGFRα that Reverses ABCB1 and ABCG2-Mediated Multidrug Resistance in Cancer Cell Lines. Frontiers in Oncology. 2021. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Teuber, A., et al. Avapritinib-based SAR studies unveil a binding pocket in KIT and PDGFRA. ResearchGate. 2024. [Link]

  • Chen, L., et al. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). Am J Transl Res. 2021. [Link]

  • Van Looy, T., et al. PLX9486 shows anti-tumor efficacy in patient-derived, tyrosine kinase inhibitor-resistant KIT-mutant xenograft models of gastrointestinal stromal tumors. Clin Exp Med. 2018. [Link]

  • Cancer Network. KIT Inhibitor PLX9486/Sunitinib Combination Shows Clinical Benefit in Refractory GIST. [Link]

  • Wikipedia. KIT (gene). [Link]

  • RCSB PDB. 7KHK: Crystal structure of KIT kinase domain with a small molecule inhibitor, PLX9486 (bezuclastinib) in the DFG-in state. [Link]

  • Hoermann, G., et al. Antineoplastic efficacy profiles of avapritinib and nintedanib in KIT D816V+ systemic mastocytosis: a preclinical study. Blood Cancer J. 2021. [Link]

  • Zai Lab. Clinical Study Protocol. [Link]

  • Chen, L., et al. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST). e-Century Publishing Corporation. 2021. [Link]

  • DeAngelo, D.J., et al. Avapritinib for Systemic Mastocytosis. Expert Rev Clin Pharmacol. 2021. [Link]

  • Crocitti, S., et al. An updated review of the treatment landscape for advanced gastrointestinal stromal tumors. J Gastrointest Oncol. 2021. [Link]

  • Prous Science. Avapritinib. PDGFR-α and KIT mutant inhibitor, Treatment of gastrointestinal stromal tumor, Treatment of systemic mastocytosis. [Link]

  • PDBj. 8pqb - c-KIT kinase domain in complex with avapritinib derivative 8 - Summary. [Link]

  • Babula, M., et al. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST). Oncol Clin Pract. 2021. [Link]

  • ResearchGate. Avapritinib is less potent against KIT mutants with primary JM domain... [Link]

  • Rastogi, S., et al. Avapritinib in advanced gastrointestinal stromal tumor: case series and review of the literature from a tertiary care center in India. Future Oncol. 2021. [Link]

  • Janku, F., et al. Efficacy and safety of ripretinib in patients with KIT-altered metastatic melanoma. ESMO Open. 2022. [Link]

  • U.S. Food and Drug Administration. AYVAKIT (avapritinib) tablets, for oral use. [Link]

  • ResearchGate. Type I Inhibitor PLX9486 Binds to Mutant KITD816V With High Atomic... [Link]

  • ResearchGate. The X-ray crystal structure of imatinib complexed with C-KIT (PDB ID:... [Link]

  • Oncology Central. The INSIGHT study: ripretinib versus sunitinib for advanced gastrointestinal stromal tumor with KIT exon 11 + 17/18 mutations. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of c-Kit-IN-3

Compound Identity: c-Kit-IN-3 CAS Number: 2363169-01-9 Chemical Formula: C₂₆H₂₀ClF₃N₂O₄ Classification: Small Molecule Tyrosine Kinase Inhibitor (TKI)[1] Executive Summary & Core Directive To: Laboratory Operations, EHS...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: c-Kit-IN-3 CAS Number: 2363169-01-9 Chemical Formula: C₂₆H₂₀ClF₃N₂O₄ Classification: Small Molecule Tyrosine Kinase Inhibitor (TKI)[1]

Executive Summary & Core Directive

To: Laboratory Operations, EHS Officers, and Research Scientists From: Senior Application Scientist, Chemical Safety Division

The Directive: Treat c-Kit-IN-3 not merely as a chemical irritant, but as a high-potency bioactive agent . As a potent inhibitor of c-KIT (CD117) kinase, this compound is designed to alter cellular signaling pathways at nanomolar concentrations.[1]

Improper disposal poses two distinct risks:

  • Bio-ecological Accumulation: Kinase inhibitors are stable organic structures that can persist in water tables, affecting aquatic life by disrupting homologous kinase signaling.[1]

  • Occupational Exposure: Dry powder inhalation or dermal absorption of DMSO-solvated stock solutions can lead to unintended systemic exposure.[1]

The Golden Rule of TKI Disposal: Dilution is not the solution to pollution. All traces of c-Kit-IN-3 must be destroyed via high-temperature incineration.[1] Never discharge into municipal wastewater systems.[1]

Risk Assessment & Hazard Profiling

Before initiating disposal, you must validate the state of the waste. c-Kit-IN-3 is typically supplied as a solid powder and solvated in DMSO (Dimethyl Sulfoxide) for experimental use.[1]

ParameterTechnical SpecificationSafety Implication
Physical State Solid Powder (White to off-white)High risk of aerosolization during weighing/transfer.[1]
Solubility Soluble in DMSO; Insoluble in WaterDo not attempt to wash down sinks.[1] It will precipitate and contaminate plumbing traps.[1]
Bioactivity c-KIT Kinase Inhibition (IC50 ~4 nM)High potency.[1][2] Treat as a potential reproductive toxin and cytotoxin.[1]
Permeability High (especially in DMSO)DMSO acts as a carrier solvent, dragging the compound through standard latex gloves.

The "Defense-in-Depth" Safety Protocol

This protocol uses a self-validating "Barrier System."[1] If one barrier fails, the next ensures safety.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale (Causality)
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Latex is permeable to DMSO.[1] Double gloving provides a "breakthrough indicator" layer.[1]
Respiratory N95/P2 Mask (Solids) or Fume Hood (Liquids)Prevents inhalation of micro-particulates during solid waste transfer.[1]
Ocular Chemical Splash Goggles Standard safety glasses are insufficient against splashes from volatile solvents like DMSO.[1]
Body Tyvek Lab Coat (Closed front)Cotton coats absorb spills; Tyvek repels liquid, preventing skin contact.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Original Vials, Weigh Boats, Contaminated Solids)

Context: You have an empty vial with residual powder or a contaminated spatula.

  • Segregation: Do not mix with general trash. Place all solid waste contaminated with c-Kit-IN-3 into a dedicated "Cytotoxic/Chemotherapy Waste" bag (usually yellow or red, depending on local regulations).[1]

  • Primary Containment: Seal the waste in a clear polyethylene bag inside the fume hood to prevent dust release.

  • Secondary Containment: Place the sealed bag into the rigid hazardous waste drum.

  • Labeling: Tag as "Solid Hazardous Waste - Toxic Organic."

  • Destruction: Designated for High-Temperature Incineration (>1000°C) .

Scenario B: Liquid Waste (DMSO Stock Solutions, Cell Media)

Context: You have a 10mM stock solution in DMSO or cell culture media containing the drug.

  • Solvent Compatibility Check:

    • Pure DMSO Stocks: Dispose of in the "Organic Solvent Waste (Non-Halogenated)" container.

    • Aqueous/Media Mixtures: If the concentration is <1 µM, it may often be bleached (10% sodium hypochlorite) for 24 hours if local EHS permits. However, the safest route for all concentrations is the "Aqueous Toxic Chemical" stream.

  • The "No-Precipitation" Rule: Do not mix high-concentration DMSO stocks directly into aqueous waste containers without agitation, as the compound may crash out of solution and form a sludge at the bottom, creating a "hotspot" of pure drug.[1]

  • Transfer: Pour waste using a funnel inside a fume hood.

  • Rinsing: Rinse the source container with a small volume of DMSO or Ethanol (not water) and add this rinse to the organic waste stream.

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of c-Kit-IN-3 to ensure zero environmental release.

Disposal_Protocol Start Waste Generated (c-Kit-IN-3) State_Check Determine Physical State Start->State_Check Solid Solid Waste (Powder, Vials, Wipes) State_Check->Solid Liquid Liquid Waste (Solutions) State_Check->Liquid Solid_Disposal Seal in Chem-Waste Bag Label: Toxic Organic Solid Solid->Solid_Disposal Solvent_Check Solvent Base? Liquid->Solvent_Check DMSO DMSO/Organic Solvent (Stock Solutions) Solvent_Check->DMSO High Conc. Aqueous Aqueous/Media (Diluted Experimental) Solvent_Check->Aqueous Low Conc. Organic_Disposal Organic Waste Container (Non-Halogenated) DMSO->Organic_Disposal Aqueous_Disposal Aqueous Toxic Waste (Do NOT Pour Down Drain) Aqueous->Aqueous_Disposal Incineration FINAL DESTINATION: High-Temp Incineration Solid_Disposal->Incineration Organic_Disposal->Incineration Aqueous_Disposal->Incineration

Figure 1: Decision tree for the segregation and disposal of c-Kit-IN-3 waste streams.[1] Note that all paths ultimately lead to incineration to ensure thermal destruction of the bioactive pharmacophore.

Emergency Spill Response (Spill < 50 mL)

If a spill occurs, do not panic. Follow the S.P.I.R.I.T. protocol:

  • S top: Cease work and alert nearby personnel.

  • P PE: Ensure you are wearing double gloves and eye protection.[1]

  • I solate: Cover the spill with a "Spill Pillow" or absorbent pads.[1] Do not use paper towels for DMSO spills (they disintegrate and increase permeation risk).[1]

  • R emove: Scoop the soaked absorbents into a sealable hazardous waste bag.

  • I nactivate: Wipe the surface with 10% bleach, followed by 70% Ethanol.

  • T ag: Label the waste bag immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137687849 (c-Kit-IN-3). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standards. Retrieved from [Link][1]

  • National Institutes of Health (NIH). Guidelines for the Safe Handling of Cytotoxic Agents in Academic Research Laboratories. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.